A 410099.1 amide-PEG2-amine-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H60N6O8 |
|---|---|
Molecular Weight |
728.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C38H60N6O8/c1-25(43(5)37(49)52-38(2,3)4)34(46)42-33(27-13-7-6-8-14-27)36(48)44-23-28(40-32(45)24-51-21-20-50-19-18-39)22-31(44)35(47)41-30-17-11-15-26-12-9-10-16-29(26)30/h9-10,12,16,25,27-28,30-31,33H,6-8,11,13-15,17-24,39H2,1-5H3,(H,40,45)(H,41,47)(H,42,46)/t25-,28-,30+,31-,33-/m0/s1 |
InChI Key |
LEBUBVVDWZLBBX-SHHSPICZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC(=O)COCCOCCN)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)NC(=O)COCCOCCN)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Amide-PEG2-Amine-Boc Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The designation "A 410099.1 amide-PEG2-amine-Boc" likely refers to a specific, proprietary bifunctional linker molecule used in chemical biology and drug development. While this exact identifier is not found in public databases, its nomenclature describes a core chemical structure that is fundamental to the synthesis of complex therapeutic molecules: a linker containing an amide group, a two-unit polyethylene glycol (PEG2) spacer, and a Boc-protected amine.
This technical guide will provide an in-depth overview of a representative and commonly used molecule embodying this structure: tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate , also known as N-Boc-2,2'-(ethylenedioxy)diethylamine . This molecule is a cornerstone in the construction of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies.[1][2]
Core Concepts and Physicochemical Properties
Bifunctional linkers like N-Boc-2,2'-(ethylenedioxy)diethylamine are characterized by two reactive ends separated by a spacer.[1] In this case, one end features a primary amine, while the other has a Boc-protected amine. The PEG2 spacer is a short, hydrophilic chain that imparts several desirable properties to the final conjugate.[3][4]
Key Properties:
-
Enhanced Solubility: The ethylene glycol units in the PEG spacer are hydrophilic, which can significantly improve the aqueous solubility of often large and hydrophobic therapeutic molecules like PROTACs.[5][6]
-
Biocompatibility: PEG is well-known for its low toxicity and minimal immunogenicity, making it a suitable component for therapeutic agents.[4][7]
-
Flexibility: The PEG chain's flexibility can be crucial for allowing the two ends of a conjugate (e.g., a target-binding molecule and an E3 ligase-binding molecule in a PROTAC) to adopt an optimal orientation for biological activity.[8]
-
Tunable Pharmacokinetics: PEGylation, even with short PEG chains, can increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[4][9]
The table below summarizes the key physicochemical properties of the representative linker, N-Boc-2,2'-(ethylenedioxy)diethylamine.
| Property | Value | Reference(s) |
| Chemical Formula | C11H24N2O4 | [10] |
| Molecular Weight | 248.32 g/mol | [2][10] |
| Appearance | Liquid | [10] |
| Density | 1.046 g/mL at 20 °C | [10] |
| CAS Number | 153086-78-3 | [1][10] |
| Synonyms | N-Boc-3,6-dioxa-1,8-octanediamine, tert-Butyl 2-[2-(2-aminoethoxy)ethoxy]ethylcarbamate | [10][11] |
Role in PROTAC Design and Synthesis
The primary application of amide-PEG2-amine-Boc linkers is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The linker is a critical component that connects the POI-binding ligand to the E3 ligase-binding ligand.[8]
The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following is a generalized protocol for the synthesis of a PROTAC using a Boc-protected PEG2 amine linker. This protocol involves two key steps: an amide coupling reaction and the deprotection of the Boc group, followed by a second coupling.
Step 1: Amide Coupling of the First Ligand
This step involves coupling a ligand with a carboxylic acid functional group to the free amine of the linker.
-
Materials:
-
Ligand 1 (with a carboxylic acid)
-
N-Boc-2,2'-(ethylenedioxy)diethylamine
-
Coupling agents (e.g., HATU, HOBt)
-
Amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve Ligand 1 in anhydrous DMF.
-
Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq).
-
Stir for 10 minutes at room temperature.
-
Add N-Boc-2,2'-(ethylenedioxy)diethylamine (1.0 eq).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting Boc-protected intermediate by preparative HPLC.
-
Step 2: Boc Deprotection and Coupling of the Second Ligand
-
Materials:
-
Boc-protected intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ligand 2 (with a carboxylic acid)
-
Coupling agents and base as in Step 1
-
-
Procedure:
-
Dissolve the purified intermediate in DCM.
-
Add TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours until the Boc group is removed (monitor by LC-MS).
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the resulting amine-intermediate and Ligand 2 in anhydrous DMF.
-
Perform a second amide coupling as described in Step 1 to form the final PROTAC.
-
Purify the final PROTAC molecule by preparative HPLC.
-
The following workflow diagram illustrates this synthetic process.
Caption: A typical workflow for the synthesis of a PROTAC.
Data Presentation and Characterization
The synthesis and characterization of the intermediates and the final PROTAC molecule would typically involve the following analytical techniques. The expected data is summarized below.
| Analysis Technique | Expected Outcome |
| LC-MS | Monitoring of reaction progress by observing the disappearance of reactants and the appearance of products. |
| Preparative HPLC | Purification of intermediates and the final product to >95% purity. |
| ¹H and ¹³C NMR | Structural confirmation of the synthesized molecules, showing characteristic peaks for the ligands and linker. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition of the final product. |
Conclusion
While the specific identifier "A 410099.1" may be proprietary, the "amide-PEG2-amine-Boc" chemical motif represents a class of highly valuable bifunctional linkers. These molecules are instrumental in the development of next-generation therapeutics like PROTACs, where the linker's properties are not merely a matter of connection but are critical determinants of the final drug's solubility, permeability, and overall efficacy.[12] A thorough understanding of their synthesis and application is therefore essential for researchers in the field of drug discovery.
References
- 1. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 2. scbt.com [scbt.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 8. chempep.com [chempep.com]
- 9. purepeg.com [purepeg.com]
- 10. ≥95.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 11. N-Boc- 2,2′-(ethylenedioxy)diethylamine - CD BioSciences [celluars.com]
- 12. benchchem.com [benchchem.com]
The Role of 410099.1 Amide-PEG2-Amine-Boc in PROTACs: A Technical Guide
An In-depth Analysis of IAP-Recruiting PROTAC Mechanism and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for PROTACs (Proteolysis Targeting Chimeras) that incorporate the 410099.1 amide-PEG2-amine-Boc linker moiety. This component serves as a crucial building block in the synthesis of PROTACs designed to hijack the Inhibitor of Apoptosis (IAP) family of E3 ubiquitin ligases. We will delve into the core mechanism, detail the experimental protocols necessary for characterization, present quantitative data from representative studies, and illustrate key pathways and workflows.
Introduction to 410099.1 and IAP-Recruiting PROTACs
The molecule 410099.1 amide-PEG2-amine-Boc is a functionalized chemical entity used in the construction of PROTACs.[1][2] It consists of three key parts:
-
A 410099.1 moiety : A ligand that binds with high affinity to the BIR (Baculoviral IAP Repeat) domain of IAP proteins, which function as E3 ubiquitin ligases.[3]
-
A PEG2 linker : A short, flexible polyethylene glycol linker that connects the IAP ligand to the target protein ligand. The linker's length and composition are critical for optimal ternary complex formation.
-
A Boc-protected amine : A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. Removal of the Boc group allows for straightforward chemical conjugation to a ligand designed to bind a specific protein of interest (POI).
PROTACs built with this moiety fall into a class often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[1][4][5] Their mechanism of action is centered on inducing the ubiquitination and subsequent proteasomal degradation of a target protein by forcing its proximity to an IAP E3 ligase, such as cIAP1 (cellular IAP1) or XIAP (X-linked IAP).[1][6]
Core Mechanism of Action
The fundamental action of a PROTAC utilizing the 410099.1 linker is to act as a molecular bridge, inducing the formation of a ternary complex between the target protein and an IAP E3 ligase. This process initiates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the target protein, marking it for destruction by the 26S proteasome.
The key steps are as follows:
-
Binary Complex Formation : The PROTAC, circulating within the cell, can independently bind to the target protein (via its specific ligand) and to the IAP E3 ligase (via the 410099.1 moiety).
-
Ternary Complex Formation : The two binary complexes associate to form a productive Target Protein-PROTAC-IAP Ligase ternary complex. The stability and conformation of this complex are critical for degradation efficacy.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin tags onto accessible lysine residues on the surface of the target protein. This results in a polyubiquitinated POI.
-
Proteasomal Degradation : The polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein into small peptides.
-
Catalytic Cycle : The PROTAC is not degraded in this process and is released to recruit another target protein molecule, enabling it to act catalytically.[4]
This mechanism is depicted in the signaling pathway diagram below.
Caption: General mechanism of an IAP-recruiting PROTAC.
Quantitative Data for IAP-Recruiting PROTACs
While specific data for a PROTAC using the exact 410099.1 amide-PEG2-amine-Boc linker is not available in peer-reviewed literature, we can present representative data for IAP- and CRBN-recruiting PROTACs targeting Bruton's Tyrosine Kinase (BTK), a common target for which this linker is intended. The key metrics for evaluating a PROTAC are DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achievable).
| PROTAC ID | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| P13I | BTK | CRBN | RAMOS | ~10 nM (for 73% degradation) | >89% | [7] |
| RG55 | BTK | CRBN | Mino | 1 nM | 100% | [8] |
| RG52 | BTK | CRBN | Mino | 1.9 nM | 88% | [8] |
Note: The data presented is for BTK PROTACs recruiting the CRBN E3 ligase, as specific quantitative data for a published A410099.1-based PROTAC is not available. This table serves to illustrate typical potency and efficacy values.
Additionally, the parent amine of the 410099.1 ligand has been evaluated for its binding affinity to IAP proteins using NanoBRET assays, demonstrating potent engagement.
| IAP Protein | EC50 (Binding Affinity) |
| cIAP1 | 4.6 nM |
| cIAP2 | 9.2 nM |
| XIAP | 15.6 nM |
Source: Tocris Bioscience, referencing Tinworth et al. (2019) and Schwalm et al. (2022).[3]
Experimental Protocols and Characterization Workflow
Evaluating an IAP-recruiting PROTAC requires a series of robust biochemical and cellular assays to confirm its mechanism of action and quantify its efficacy.
Caption: Standard experimental workflow for PROTAC characterization.
Ternary Complex Formation Assay (TR-FRET)
This assay confirms the PROTAC-induced proximity of the target protein and the E3 ligase.
Methodology:
-
Reagents : Purified, tagged target protein (e.g., His-tagged), purified, tagged E3 ligase (e.g., GST-tagged), fluorescently labeled antibodies against each tag (e.g., anti-His-Tb and anti-GST-d2), and the PROTAC compound.
-
Procedure :
-
Prepare a solution containing the target protein and the E3 ligase in an appropriate assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubate to allow for ternary complex formation.
-
Add the donor (e.g., Tb) and acceptor (e.g., d2) labeled antibodies.
-
Incubate to allow for antibody binding to the respective tags.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.
-
-
Data Analysis : Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the ratio indicates the formation of the ternary complex.[2]
Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Methodology:
-
Cell Treatment : Treat cells with the PROTAC. To allow ubiquitinated proteins to accumulate, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before harvesting.
-
Cell Lysis : Lyse the cells under denaturing conditions (e.g., RIPA buffer containing SDS) to disrupt non-covalent protein-protein interactions.
-
Immunoprecipitation (IP) : Immunoprecipitate the target protein from the cell lysate using a specific antibody against the POI.
-
Western Blotting :
-
Elute the immunoprecipitated protein and run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1). A ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.[2]
-
Protein Degradation Assay (Western Blot)
This is the standard assay to quantify PROTAC efficacy (DC50 and Dmax).
Methodology:
-
Cell Treatment : Plate cells and treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours).
-
Lysis : Harvest and lyse the cells.
-
Protein Quantification : Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
Western Blotting :
-
Load equal amounts of total protein for each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis :
-
Quantify the band intensity for the target protein and the loading control using software like ImageJ.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
-
Conclusion
The 410099.1 amide-PEG2-amine-Boc molecule is a valuable tool for the synthesis of IAP-recruiting PROTACs. These degraders operate through a catalytic mechanism that induces the ubiquitination and proteasomal degradation of a target protein. The successful development and characterization of such PROTACs rely on a systematic workflow of biochemical and cellular assays to confirm ternary complex formation, target ubiquitination, and ultimately, quantify degradation potency and efficacy. While specific clinical or late-stage preclinical data for PROTACs using this exact linker are not yet in the public domain, the principles and protocols outlined here provide a robust framework for their evaluation.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
The Strategic Role of the PEG2 Linker in A-410099.1 Amide-PEG2-Amine-Boc: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the A-410099.1 amide-PEG2-amine-Boc molecule, with a specific focus on the integral role of the polyethylene glycol (PEG) 2 linker. This compound is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
A-410099.1 is a potent antagonist of the X-linked inhibitor of apoptosis protein (XIAP), and by incorporating a PEG2 linker, this molecule is functionalized for use in the modular synthesis of PROTACs. The strategic inclusion of the PEG2 linker significantly influences the physicochemical properties and biological activity of the resulting PROTAC, impacting its solubility, cell permeability, and the crucial formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Core Concepts: PROTACs and the Significance of the Linker
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy. An optimal linker facilitates the formation of a stable ternary complex, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.
Physicochemical Properties of A-410099.1 and its PEG2-Functionalized Derivative
The incorporation of the PEG2 linker alters the physicochemical properties of the parent A-410099.1 molecule. The following table summarizes the key properties of the core A-410099.1 amine compound and its amide-PEG2-amine-Boc derivative.
| Property | A-410099.1, amine | A-410099.1 amide-PEG2-amine |
| Molecular Weight | 620.22 g/mol [1] | 728.92 g/mol |
| Molecular Formula | C32H49N5O5.HCl[1] | C38H60N6O8 |
| Purity (via HPLC) | ≥98%[1] | ≥95% |
| Storage Conditions | -20°C[1] | -20°C |
The Multifaceted Role of the PEG2 Linker
The short, hydrophilic PEG2 linker in A-410099.1 amide-PEG2-amine-Boc offers several distinct advantages in the context of PROTAC design:
-
Enhanced Solubility: PEG linkers are well-known for their ability to increase the aqueous solubility of small molecules. This is a critical attribute for PROTACs, which are often large and complex molecules with a tendency for poor solubility. Improved solubility enhances the developability of a drug candidate and can improve its pharmacokinetic profile.
-
Optimal Length and Flexibility: The length of the linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may sterically hinder the formation of the ternary complex, while a linker that is too long may lead to reduced efficacy due to increased flexibility and non-productive binding. The PEG2 linker provides a balance of length and conformational flexibility, which can allow the PROTAC to adopt multiple orientations and increase the probability of forming a productive ternary complex.
-
Biocompatibility and Low Immunogenicity: PEG is a biocompatible and non-immunogenic polymer that is widely used in drug delivery and bioconjugation. Its inclusion in a PROTAC molecule can help to minimize potential off-target effects and immune responses.
-
Facilitation of Modular Synthesis: The A-410099.1 amide-PEG2-amine-Boc is designed for straightforward incorporation into a PROTAC. The terminal amine group provides a reactive handle for conjugation to a target protein ligand, while the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis.
Signaling Pathways and Experimental Workflows
The development of a PROTAC using A-410099.1 amide-PEG2-amine-Boc involves a series of well-defined steps, from the initial synthesis to the final biological evaluation. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow.
Figure 1: Mechanism of action of a PROTAC synthesized from A-410099.1 amide-PEG2-amine-Boc.
Figure 2: A generalized experimental workflow for the synthesis and evaluation of a PROTAC.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC using A-410099.1 amide-PEG2-amine-Boc. It is important to note that specific reaction conditions and analytical methods may need to be optimized for different target protein ligands.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
1. Boc Deprotection of A-410099.1 amide-PEG2-amine-Boc:
- Dissolve A-410099.1 amide-PEG2-amine-Boc in a suitable solvent such as dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA) and stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the solvent and TFA under reduced pressure to obtain the deprotected amine.
2. Amide Coupling with Target Protein Ligand:
- Dissolve the deprotected A-410099.1-PEG2-amine and the target protein ligand (containing a carboxylic acid moiety) in a polar aprotic solvent like dimethylformamide (DMF).
- Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as DIPEA (N,N-Diisopropylethylamine).
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by LC-MS.
3. Purification and Characterization:
- Once the reaction is complete, purify the crude product using preparative high-performance liquid chromatography (HPLC).
- Characterize the final PROTAC product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Protocol 2: Western Blot Analysis of Target Protein Degradation
1. Cell Culture and Treatment:
- Culture the desired cancer cell line in the appropriate medium.
- Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24, 48, 72 hours).
2. Protein Extraction and Quantification:
- Lyse the cells to extract total protein.
- Quantify the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
- Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane and then incubate with a primary antibody specific for the target protein.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The A-410099.1 amide-PEG2-amine-Boc molecule is a valuable and strategically designed building block for the development of IAP-based PROTACs. The inclusion of the short, hydrophilic PEG2 linker plays a critical role in optimizing the physicochemical properties of the resulting PROTAC, thereby enhancing its potential as a therapeutic agent. The modular nature of this compound, coupled with its favorable linker characteristics, provides researchers with a powerful tool to accelerate the discovery and development of novel protein degraders for a wide range of diseases. Further empirical studies comparing the efficacy of PROTACs with varying linker lengths and compositions will continue to refine our understanding and guide the rational design of next-generation protein-degrading therapeutics.
References
An In-depth Technical Guide to the Physicochemical Properties of A 410099.1 amide-PEG2-amine-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The compound A 410099.1 amide-PEG2-amine-Boc is a functionalized molecule designed for advanced applications in drug discovery, particularly in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its constituent components, predicted physicochemical properties, and the experimental protocols required for their determination.
The molecule consists of three key parts:
-
A 410099.1: A high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP).[1] It serves as the warhead for targeting XIAP.
-
amide-PEG2-amine: A short, flexible, and hydrophilic linker. Polyethylene glycol (PEG) linkers are widely used in PROTAC design to connect the two ligands and improve solubility and pharmacokinetic properties.[2][3] The amide and amine groups provide points for chemical conjugation.
-
Boc (tert-butyloxycarbonyl): A common protecting group for amines.[4][5] In this context, it protects the terminal amine of the PEG linker, allowing for controlled, stepwise synthesis of the final bifunctional molecule.[6] The Boc group is stable under many conditions but can be removed under mild acidic conditions.[7][8]
This structure strongly suggests its use as a building block for creating PROTACs, where A 410099.1 targets a protein of interest (XIAP) for degradation by an E3 ligase recruited by another ligand attached to the deprotected amine of the linker.[9][10]
Physicochemical Properties
Quantitative experimental data for the complete "this compound" molecule is not publicly available. However, we can analyze the properties of its core components to build a physicochemical profile.
Table 1: Physicochemical Data of A 410099.1 (Core Moiety)
| Property | Value | Source |
| Molecular Weight | 505.09 g/mol | [1] |
| Molecular Formula | C₂₇H₄₀N₄O₃·HCl | [1] |
| Kd for XIAP (BIR3 domain) | 16 nM | [1] |
| EC₅₀ (MDA-MB-231 cells) | 13 nM | [1] |
| Aqueous Solubility | 50.51 mg/mL (100 mM) | [1] |
| DMSO Solubility | 50.51 mg/mL (100 mM) | [1] |
Table 2: Properties of the amide-PEG2-amine-Boc Linker Component
| Property | General Characteristics | Source |
| PEG2 Moiety | Increases hydrophilicity and aqueous solubility. Provides a flexible spacer. Biocompatible and non-immunogenic. | [3][11][12] |
| Amide Bond | Provides structural stability to the linker. | [6] |
| Boc Group | Acid-labile protecting group, stable to most bases and nucleophiles. Its presence increases lipophilicity. | [4][5] |
Predicted Properties of the Conjugate:
-
Molecular Weight: The molecular weight will be the sum of A 410099.1 and the linker. The molecular weight of t-Boc-N-amido-PEG2-amine is 248.32 g/mol .[6] Therefore, the conjugated molecule's molecular weight would be significantly higher than that of A 410099.1 alone, likely exceeding the typical cutoffs of Lipinski's Rule of Five, which is common for PROTACs.[2]
-
Solubility: The PEG2 component is expected to maintain or enhance the already good aqueous solubility of the A 410099.1 core.[3][11] However, the overall size increase and the lipophilic Boc group might slightly counteract this effect.
-
Lipophilicity (LogP): The final molecule's LogP will be a composite of its parts. The large, complex structure of A 410099.1 combined with the lipophilic Boc group and the hydrophilic PEG chain makes computational prediction challenging. Experimental determination is crucial.
-
Stability: The amide bond is generally stable. The Boc group is designed to be cleaved under specific acidic conditions (e.g., with trifluoroacetic acid) to reveal the terminal amine for further conjugation.[5]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.
1. Determination of Aqueous Solubility (Shake-Flask Method)
-
Principle: This equilibrium-based method measures the concentration of a saturated solution of the compound in an aqueous buffer.
-
Methodology:
-
Add an excess amount of this compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Carefully remove an aliquot of the clear supernatant.
-
Determine the concentration of the compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the response to a standard curve of known concentrations.
-
Express the solubility in units such as mg/mL or µM.
-
2. Determination of Lipophilicity (LogP/LogD)
-
Principle: This method measures the partition coefficient of a compound between an aqueous phase (buffer) and an immiscible organic phase (typically n-octanol). LogP refers to the partitioning of the neutral species, while LogD refers to the partitioning at a specific pH, accounting for all ionic species.
-
Methodology:
-
Prepare a solution of the compound in the phase in which it is more soluble (e.g., n-octanol).
-
Add an equal volume of the second phase (e.g., PBS, pH 7.4) to a separation funnel or vial. The n-octanol and buffer should be pre-saturated with each other.
-
Add a known amount of the compound stock solution.
-
Shake the mixture vigorously for a set time (e.g., 1-2 hours) to allow for partitioning, then let the layers separate completely.
-
Measure the concentration of the compound in both the aqueous and n-octanol phases using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
3. Determination of Chemical Stability and Boc-Deprotection Kinetics
-
Principle: This experiment assesses the stability of the compound under various conditions and determines the rate of Boc group cleavage under acidic conditions.
-
Methodology:
-
Stability Assessment: Prepare solutions of the compound in different buffers (e.g., pH 4.0, 7.4, 9.0) and solvents relevant to formulation or storage. Incubate them at controlled temperatures (e.g., 4°C, 25°C, 40°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC to quantify the remaining parent compound and identify any degradation products.
-
Boc-Deprotection: Prepare a solution of the compound in a suitable organic solvent (e.g., dichloromethane). Add a deprotecting agent, typically a strong acid like trifluoroacetic acid (TFA). Monitor the reaction over time by taking aliquots, quenching the acid, and analyzing via LC-MS to measure the disappearance of the Boc-protected starting material and the appearance of the deprotected primary amine product. This allows for the determination of the reaction half-life and optimal deprotection time.
-
Visualizations
Diagram 1: PROTAC Synthesis and Deprotection Workflow
Caption: Workflow for the synthesis and deprotection of the PROTAC precursor.
Diagram 2: Hypothetical PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. A 410099.1 | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. t-Boc-N-Amido-PEG-amine | AxisPharm [axispharm.com]
- 7. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 8. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-techne.com [bio-techne.com]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. Physical And Chemical Properties Of Polyethylene Glycol [sinopeg.com]
Technical Guide: Physicochemical Properties of A 410099.1 amide-PEG2-amine-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility and stability of A 410099.1 amide-PEG2-amine-Boc, a functionalized IAP ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the proprietary nature of specific compound data, this document focuses on providing a framework of established experimental protocols for determining these critical parameters. The methodologies outlined are based on standard practices for similar molecules within the PROTAC and PEGylated small molecule drug development space.
Introduction to this compound
This compound is a chemical entity that incorporates an IAP (Inhibitor of Apoptosis Protein) ligand and a PEGylated linker with a terminal Boc-protected amine. Such molecules are integral components in the synthesis of PROTACs, where they are conjugated to a target protein ligand. The polyethylene glycol (PEG) spacer is generally included to enhance the solubility and pharmacokinetic properties of the resulting PROTAC. Understanding the intrinsic solubility and stability of this linker-ligand conjugate is paramount for successful formulation and drug development.
While specific quantitative data for this compound is not publicly available, it is known to be a solid with a molecular weight of 728.92 g/mol and a chemical formula of C₃₈H₆₀N₆O₈. For research purposes, it is typically stored as a powder at -20°C. A material safety data sheet indicates that the compound is stable under these recommended storage conditions, though detailed stability studies under various conditions are not provided.
Solubility Data
Quantitative solubility data for this compound in various solvents has not been published. However, the inclusion of a PEG₂ linker is intended to improve aqueous solubility. The table below is presented as a template for recording experimentally determined solubility data.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| Water | 25 | Data not available | Data not available | Thermodynamic |
| PBS (pH 7.4) | 25 | Data not available | Data not available | Thermodynamic |
| DMSO | 25 | Data not available | Data not available | Kinetic |
| Ethanol | 25 | Data not available | Data not available | Kinetic |
| Acetonitrile | 25 | Data not available | Data not available | Kinetic |
Experimental Protocol: Thermodynamic Solubility Determination
This protocol is adapted from methodologies used for determining the aqueous thermodynamic solubility of PROTACs.
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., PBS pH 7.4).
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile, HPLC grade
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker incubator set at 25°C. The samples should be agitated for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification:
-
Prepare a series of calibration standards by diluting the DMSO stock solution with the assay buffer.
-
Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method.
-
The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.
-
Below is a diagram illustrating the experimental workflow for determining thermodynamic solubility.
An In-depth Technical Guide to the Function of the Boc Protecting Group
Audience: Researchers, scientists, and drug development professionals.
Core Concepts of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals.[1][2] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under specific acidic conditions.[3][4]
The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functional group.[5] This prevents the amine from participating in unwanted side reactions while chemical transformations are carried out on other parts of the molecule.[3] The Boc group transforms the amine into a carbamate, which is significantly less reactive.[6]
Key Characteristics:
-
Acid Lability: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] This is the cornerstone of its utility.
-
Base Stability: It is stable to basic conditions, allowing for reactions like ester hydrolysis to be performed without premature deprotection.[1][9]
-
Orthogonality: The Boc group's acid sensitivity makes it orthogonal to other common protecting groups. For instance, it can be selectively removed in the presence of the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) group, a critical feature in multi-step syntheses like solid-phase peptide synthesis (SPPS).[1][2][3]
-
Stability to Nucleophiles and Catalytic Hydrogenation: The Boc group is resistant to many nucleophiles and is stable under conditions of catalytic hydrogenation, further expanding its compatibility with various synthetic transformations.[1][10]
Mechanism of Action
Protection of Amines
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[11][12] The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable intermediate subsequently decomposes into carbon dioxide and a tert-butoxide anion, which deprotonates the newly acylated amine, yielding the N-Boc protected amine and tert-butanol.[12][13] While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIEA), or sodium hydroxide are often used to facilitate the reaction.[1][13]
Deprotection of Boc-Protected Amines
The removal of the Boc group is typically achieved under anhydrous acidic conditions.[9] The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[8] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[5][8] The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[8] The resulting amine is typically protonated by the excess acid, forming an ammonium salt.
A potential side reaction during deprotection is the alkylation of nucleophilic residues (e.g., tryptophan or methionine in peptides) by the intermediate tert-butyl cation.[1][14] To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the carbocation.[14][15]
Quantitative Data Summary
The efficiency of Boc protection and deprotection can be influenced by the choice of reagents, solvents, and reaction conditions. Below are summaries of typical conditions.
Table 1: Boc Protection of Amines - Typical Conditions
| Substrate Type | Reagent (Equivalents) | Base (Equivalents) | Solvent | Temp (°C) | Time | Typical Yield | Reference(s) |
| Primary/Secondary Aliphatic Amines | Boc₂O (1.1 - 1.5) | TEA or DIEA (1.2 - 2.0) | CH₂Cl₂, THF | 0 - 25 | 1 - 12 h | >95% | [11][16] |
| Amino Acids | Boc₂O (1.1) | NaOH (1.0) or NaHCO₃ | Dioxane/H₂O, THF/H₂O | 25 | 4 - 24 h | >90% | [14] |
| Aromatic Amines | Boc₂O (1.2 - 2.0) | DMAP (cat.), TEA | CH₃CN, THF | 25 - 40 | 12 - 24 h | Variable, often >80% | [14] |
| Catalyst-Free (Water) | Boc₂O (1.0) | None | H₂O/Acetone | 25 | 8 - 12 min | >90% | [17] |
Table 2: Boc Deprotection - Common Reagent Systems
| Reagent | Concentration / Conditions | Solvent | Temp (°C) | Typical Time | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | CH₂Cl₂ | 0 - 25 | 0.5 - 2 h | Most common method; scavengers often added. | [4][18] |
| Hydrochloric Acid (HCl) | 4M solution | Dioxane, Ethyl Acetate, Methanol | 0 - 25 | 1 - 4 h | Product often precipitates as the HCl salt. | [4][11][14] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Stoichiometric | CH₂Cl₂ | 25 | 1 - 24 h | Useful for substrates with other acid-labile groups. | [14][16] |
| Thermal | >180 °C | Neat or high-boiling solvent | High | Variable | Less common, can be useful for certain substrates. | [19] |
Note: Reaction times and yields are highly substrate-dependent.
Experimental Protocols
General Protocol for Boc Protection of a Primary Amine
This protocol is a representative example for the protection of a generic primary amine using Boc anhydride.
-
Preparation: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.1-0.5 M). Add a base, such as triethylamine (1.5 eq).[11]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the same solvent at room temperature.[11]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-12 hours).[11]
-
Workup: Dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with water, a weak acid solution (e.g., 1 M HCl or saturated NH₄Cl) to remove excess base, and then with brine.[20]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.[17]
General Protocol for TFA-Mediated Boc Deprotection
This protocol describes the common procedure for removing a Boc group using trifluoroacetic acid.
-
Preparation: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (CH₂Cl₂) to make a 0.1-0.2 M solution. If the substrate contains sensitive functional groups (e.g., Trp, Met), add a scavenger such as triisopropylsilane (TIS) or anisole (5-10% v/v).[4][14]
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[18] Effervescence (CO₂ evolution) is often observed.[21]
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 30 minutes to 2 hours).[4][18]
-
Workup: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).
-
Isolation: Dissolve the residue in an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA and liberate the free amine. Wash with brine, dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the deprotected amine. Alternatively, the product can be isolated as its TFA or HCl salt.[4]
Workflow and Applications
The Boc group is a cornerstone of modern synthetic strategies, especially in the pharmaceutical industry and in peptide synthesis. The logical flow of its use involves protection, transformation of another part of the molecule, and then deprotection.
In Solid-Phase Peptide Synthesis (SPPS), the Boc strategy involves using an acid-labile Boc group for temporary Nα-amino protection and more robust, benzyl-based protecting groups for the amino acid side chains.[22][23] Each cycle of peptide elongation involves the deprotection of the Nα-Boc group with TFA, neutralization, and then coupling with the next Boc-protected amino acid.[23][24] The final cleavage from the resin and removal of side-chain protecting groups is accomplished with a very strong acid, such as anhydrous hydrogen fluoride (HF).[25][26] Although largely superseded by the milder Fmoc-based strategy, the Boc strategy remains valuable for the synthesis of certain challenging or hydrophobic peptide sequences.[22][25]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 23. peptide.com [peptide.com]
- 24. chempep.com [chempep.com]
- 25. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Architect's Guide to IAP-Recruiting PROTACs: A Deep Dive into Design, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hijacking Apoptosis for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This is achieved by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). An intriguing and potent class of PROTACs leverages the Inhibitor of Apoptosis (IAP) proteins as E3 ubiquitin ligases. These PROTACs, often termed Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), not only induce the degradation of a target protein but can also sensitize cancer cells to apoptosis, offering a dual mechanism of action.[1][2]
This technical guide provides an in-depth exploration of the fundamental principles governing the design of IAP-based PROTACs. We will delve into the core components, mechanistic intricacies, and the critical experimental protocols required to develop and validate these powerful molecules.
Core Principles of IAP-Based PROTAC Design
An IAP-based PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an IAP E3 ligase, and a chemical linker that connects the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the IAP E3 ligase is the cornerstone of this technology, initiating the ubiquitination and subsequent degradation of the target protein.[3]
The E3 Ligase: Inhibitor of Apoptosis (IAP) Proteins
The IAP family of proteins are key regulators of apoptosis.[4] Several members, including cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), possess a C-terminal RING (Really Interesting New Gene) domain that imparts E3 ubiquitin ligase activity.[4] This catalytic function is harnessed by SNIPERs to tag the target protein with ubiquitin for proteasomal degradation. The choice of targeting specific IAPs can be influenced by their expression levels in different cell types and their individual roles in apoptosis regulation.
IAP Ligands: The Key to Recruitment
The development of potent and selective IAP ligands has been instrumental in the advancement of IAP-based PROTACs. These ligands typically mimic the N-terminal tetrapeptide of the endogenous IAP antagonist, SMAC/Diablo.[5] Common classes of IAP ligands used in PROTAC design include:
-
Bestatin and its derivatives: Methyl bestatin was one of the early ligands used to recruit cIAP1.[6]
-
SMAC Mimetics (e.g., LCL-161, Birinapant): These compounds offer high-affinity binding to the BIR domains of IAPs and are frequently incorporated into PROTACs.[4][5]
Table 1: Binding Affinities of Common IAP Ligands
| IAP Ligand | cIAP1 (Ki, nM) | XIAP (Ki, nM) | Reference(s) |
| LCL-161 | 0.4 | 35 | [7] |
| Birinapant | <1 | 45 | [7] |
| AT-406 (Xevinapant) | 1.9 | 66.4 | [7] |
| GDC-0152 | 17 | 28 | [8] |
The Linker: More Than Just a Tether
The linker component plays a crucial role in the efficacy of a PROTAC. Its length, composition, and attachment points to the two ligands dictate the geometry and stability of the ternary complex. Optimization of the linker is often an empirical process, with polyethylene glycol (PEG) chains and alkyl chains of varying lengths being commonly employed.[9]
Signaling Pathways in IAP-Based PROTAC Action
The mechanism of action of an IAP-based PROTAC involves the hijacking of the ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathways involved.
A Step-by-Step Workflow for IAP-Based PROTAC Development
The development of a novel IAP-based PROTAC follows a structured workflow, from initial design to in vivo validation.
Quantitative Data for IAP-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize key quantitative data for IAP-based PROTACs targeting various proteins of interest.
Table 2: IAP-Based PROTACs Targeting Bromodomain and Extra-Terminal (BET) Proteins (BRD4)
| PROTAC | IAP Ligand | POI Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| SNIPER(BRD)-1 | LCL-161 derivative | (+)-JQ1 | ~100 | >90 | HeLa | [2] |
| SNIPER-7 | LCL-161 derivative | (+)-JQ1 | ~100 | >90 | HeLa | [2] |
Table 3: IAP-Based PROTACs Targeting Androgen Receptor (AR)
| PROTAC | IAP Ligand | POI Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| ARCC-4 | IAP Ligand | Enzalutamide | ~5 | >98 | LNCaP | [10][11] |
| ARD-69 | IAP Ligand | AR Antagonist | 0.86 | ~100 | LNCaP | [10] |
Table 4: IAP-Based PROTACs Targeting Estrogen Receptor (ER)
| PROTAC | IAP Ligand | POI Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| SNIPER(ER)-87 | Bestatin derivative | 4-hydroxytamoxifen | ~100 | >80 | MCF-7 | [12] |
| GSK PROTAC | IAP Ligand | Raloxifene derivative | <1000 | N/A | MCF-7 | [13] |
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the PROTAC-dependent interaction between the IAP E3 ligase and the POI.[1][14]
Materials:
-
Cell line expressing endogenous POI and IAP.
-
PROTAC of interest and vehicle control (e.g., DMSO).
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated complex.
-
Non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Antibody against the IAP E3 ligase (for immunoprecipitation).
-
Protein A/G agarose or magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., Laemmli sample buffer).
-
Antibodies against the POI and the IAP E3 ligase for Western blot detection.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Treat cells with the PROTAC or vehicle control for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-IAP antibody to the pre-cleared lysate and incubate overnight at 4°C. Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash three times with ice-cold wash buffer.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil to elute the proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for both the POI and the IAP E3 ligase. A band for the POI in the PROTAC-treated sample (but not in the control) indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the POI in a cell-free system.[6]
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme.
-
Recombinant IAP E3 ligase.
-
Recombinant POI.
-
Ubiquitin.
-
ATP.
-
Ubiquitination buffer.
-
PROTAC of interest and vehicle control.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, IAP E3 ligase, and POI.
-
Initiation: Add the PROTAC or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blotting. Probe with an anti-POI antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI should be visible in the PROTAC-treated sample.
Western Blot for Protein Degradation
This is the standard assay to quantify the degradation of the POI in cells.[1]
Materials:
-
Cell line expressing the POI.
-
PROTAC of interest at various concentrations.
-
Lysis buffer (e.g., RIPA buffer).
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the POI and a loading control, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Conclusion
The design of IAP-based PROTACs is a multifaceted process that requires a deep understanding of the interplay between the target protein, the E3 ligase, and the chemical properties of the PROTAC molecule itself. By following a systematic workflow that integrates rational design with rigorous experimental validation, researchers can unlock the full potential of this exciting therapeutic modality. The ability of SNIPERs to induce both target degradation and apoptosis positions them as highly promising candidates for the development of next-generation cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. [PDF] Novel approaches for the rational design of PROTAC linkers | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 10. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [diposit.ub.edu]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Rational PROTACs Design and Validation via AI-Driven Drug Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Covalent Conjugation of A 410099.1 amide-PEG2-amine-Boc to a Protein Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the covalent conjugation of A 410099.1 amide-PEG2-amine-Boc to a protein ligand possessing available carboxyl groups. A 410099.1 is a functionalized IAP (Inhibitor of Apoptosis Protein) ligand, often utilized in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] The molecule incorporates a short, hydrophilic PEG2 linker terminating in a Boc (tert-butyloxycarbonyl) protected amine.[3][4]
The conjugation strategy is a two-stage process. First, the Boc protecting group is removed from the linker's terminal amine under acidic conditions, typically with trifluoroacetic acid (TFA), to yield a reactive primary amine.[5][6][7] Second, the exposed amine on the A 410099.1-linker construct is covalently coupled to a carboxyl group on the target protein ligand (e.g., on aspartate or glutamate residues) via a stable amide bond. This reaction is facilitated by a zero-length crosslinker system, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS), which enhances coupling efficiency and stability of the reactive intermediate.[8][9][10]
PEGylation, the attachment of polyethylene glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of therapeutic proteins, including enhanced stability, increased solubility, and prolonged circulation half-life.[11][12] This protocol provides a comprehensive workflow, from deprotection to final conjugate purification and characterization.
I. Materials and Reagents
| Reagent / Material | Supplier | Notes |
| This compound | e.g., MCE, R&D Systems | Store as per manufacturer's instructions.[13] |
| Protein Ligand of Interest | N/A | Must contain accessible carboxyl groups. |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent grade, anhydrous. |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous. |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | For neutralization. |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | Thermo Fisher Scientific | Store desiccated at -20°C. Equilibrate to RT before opening.[14] |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher Scientific | Store desiccated at 4°C. Equilibrate to RT before opening.[14] |
| Activation Buffer: 0.1 M MES, pH 4.5-6.0 | N/A | Prepare fresh. Do not use buffers with primary amines or carboxylates.[9][10] |
| Conjugation/Coupling Buffer: 1X PBS, pH 7.2-7.5 | N/A | Prepare fresh. Do not use buffers with primary amines.[8][9] |
| Quenching Solution: 1 M Hydroxylamine, pH 8.5 | Sigma-Aldrich | Prepare fresh. Alternatively, 1M Tris can be used.[8][14] |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher Scientific | 7K MWCO or appropriate for the protein size.[14] |
| Chromatography System (e.g., FPLC/HPLC) | N/A | For purification. |
| SEC, IEX, or HIC columns | N/A | For purification of PEGylated proteins.[11][] |
| Anhydrous Dimethylformamide (DMF) or DMSO | Sigma-Aldrich | To dissolve the linker. |
| General Lab Equipment | N/A | Centrifuge, vortexer, reaction vials, pH meter. |
II. Experimental Protocols
This protocol is divided into four main stages:
-
Boc Deprotection of the A 410099.1-PEG linker.
-
Activation of the protein ligand's carboxyl groups.
-
Conjugation of the deprotected linker to the activated protein.
-
Purification and Characterization of the final conjugate.
Protocol 1: Boc Deprotection of this compound
This procedure removes the Boc group to expose the primary amine for conjugation.
-
Dissolution: Dissolve the this compound in anhydrous Dichloromethane (DCM) to a concentration of 10-20 mg/mL in a glass vial.
-
Acidification: Cool the solution to 0°C in an ice bath. Add an equal volume of Trifluoroacetic acid (TFA) (creating a 50% TFA/DCM solution).[5][16]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.[16]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under a gentle stream of nitrogen or by rotary evaporation.
-
TFA Salt Removal: To remove residual TFA, add toluene to the vial and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[16] The resulting product is the TFA salt of the deprotected amine.
-
Neutralization (Optional but Recommended): For immediate use in the aqueous conjugation reaction, the TFA salt can be neutralized. Dissolve the dried residue in a minimal amount of DMF or DMSO and add 2-3 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA). The resulting deprotected and neutralized "A 410099.1 amide-PEG2-amine" is ready for conjugation.
Protocol 2: Activation of Protein Ligand Carboxyl Groups
This two-step EDC/Sulfo-NHS protocol activates carboxyl groups on the protein to make them reactive towards the deprotected amine linker.[9]
-
Protein Preparation: Prepare the protein ligand in ice-cold Activation Buffer (0.1 M MES, pH 5.0-6.0) at a concentration of 1-5 mg/mL. If the protein is stored in a buffer containing amines (like Tris), it must first be exchanged into the Activation Buffer using a desalting column.[10]
-
Reagent Preparation: Immediately before use, weigh out EDC and Sulfo-NHS. Equilibrate both vials to room temperature before opening to prevent moisture contamination.[8][14]
-
Activation Reaction:
-
Removal of Excess Crosslinker: Immediately following incubation, remove excess and hydrolyzed EDC and Sulfo-NHS using a desalting column equilibrated with cold Conjugation Buffer (e.g., PBS, pH 7.2). This step is crucial to prevent polymerization when the amine-containing linker is added.[14] The eluate now contains the activated protein.
Protocol 3: Conjugation and Quenching
-
pH Adjustment: Ensure the activated protein solution from Protocol 2 is in the Conjugation Buffer with a pH of 7.2-7.5 for optimal reaction with primary amines.[14]
-
Conjugation Reaction:
-
Calculate the required amount of the deprotected "A 410099.1 amide-PEG2-amine" (from Protocol 1). A 10- to 50-fold molar excess of the linker over the protein is a common starting point.
-
Add the deprotected linker solution to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9]
-
-
Quenching: Stop the reaction by adding a quenching reagent to hydrolyze any remaining active NHS-esters. Add Hydroxylamine or Tris to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.[8][14]
Protocol 4: Purification and Characterization of the Conjugate
Purification is critical to remove unreacted protein, excess linker, and reaction byproducts. The choice of method depends on the properties of the protein and the conjugate.
-
Initial Cleanup: Use a desalting column or dialysis to remove the quenching reagent and other small molecules from the reaction mixture.
-
Chromatographic Purification:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated conjugate from the smaller, unreacted native protein and excess linker.[]
-
Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on the protein, altering its isoelectric point. This change in charge can be exploited to separate the conjugate from the unmodified protein using either cation or anion exchange chromatography.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a polishing step, as PEGylation may alter the surface hydrophobicity of the protein.[11][]
-
-
Characterization:
-
SDS-PAGE: Compare the conjugate to the starting protein. A successful conjugation should result in a shift to a higher apparent molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate confirmation of conjugation by showing an increase in mass corresponding to the addition of one or more A 410099.1-PEG2-amine molecules.
-
HPLC Analysis: Use analytical SEC or Reverse-Phase HPLC to assess the purity of the final conjugate.[]
-
NMR Spectroscopy: Can be used for detailed structural characterization and to confirm ligand binding and integrity.[17][18]
-
III. Data Presentation
Table 1: Reagent Concentrations for Conjugation
| Component | Stock Concentration | Molar Ratio (vs. Protein) | Final Concentration | Purpose |
| Protein Ligand | 1-5 mg/mL | 1x | User Defined | Target for conjugation |
| EDC | Solid | 100x - 500x | 2-10 mM | Activates carboxyl groups[14] |
| Sulfo-NHS | Solid | 250x - 1250x | 5-25 mM | Stabilizes activated intermediate[14] |
| A 410099.1-PEG2-amine | User Defined | 10x - 50x | User Defined | Amine source for coupling |
| Hydroxylamine | 1 M | N/A | 10-50 mM | Quenches unreacted sites[8] |
Table 2: Summary of a Typical Conjugation Experiment
| Parameter | Value / Observation | Notes |
| Protein Input | (mg) | |
| Linker Input | (mg) | |
| Reaction Volume | (mL) | |
| Conjugation Time & Temp. | (e.g., 2h @ RT) | |
| Purification Method | (e.g., SEC on Superdex 200) | |
| Final Yield of Conjugate | (mg) | |
| Purity (by HPLC) | (%) | |
| Degree of Labeling (by MS) | (Linkers per Protein) |
IV. Visualizations
Diagram 1: Overall Experimental Workflow
Caption: Workflow for conjugating A 410099.1-linker to a protein ligand.
Diagram 2: Chemical Reaction Pathway
Caption: Key chemical steps: Boc deprotection and EDC/Sulfo-NHS coupling.
Diagram 3: Troubleshooting Logic
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Characterization of protein–ligand interactions by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols: Step-by-Step Synthesis of a PROTAC using A 410099.1 amide-PEG2-amine-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the pre-fabricated building block, A 410099.1 amide-PEG2-amine-Boc. This building block incorporates a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase and a PEGylated linker with a Boc-protected amine, streamlining the synthesis of IAP-based PROTACs. The following protocols detail a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology. The procedure involves the deprotection of the Boc group on this compound, followed by amide coupling to a BRD4 ligand functionalized with a carboxylic acid.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC consists of two key components: a ligand that binds to the POI and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a crucial role in PROTAC efficacy by influencing the stability and geometry of this ternary complex. PEG-based linkers are often employed to enhance the solubility and cell permeability of PROTACs.
A 410099.1 is a ligand for the IAP E3 ligase. The building block this compound provides a modular component for the rapid synthesis of IAP-recruiting PROTACs.
Signaling Pathway of IAP-mediated Protein Degradation
The synthesized PROTAC will recruit the IAP E3 ligase to the target protein (e.g., BRD4), leading to its ubiquitination and subsequent degradation by the proteasome. This process is illustrated in the following diagram.
Application Notes and Protocols for Boc Deprotection of A-410099.1 amide-PEG2-amine-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the deprotection of the tert-butyloxycarbonyl (Boc) group from A-410099.1 amide-PEG2-amine-Boc, a functionalized IAP ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The removal of the Boc protecting group is a critical step to liberate the primary amine, enabling its subsequent conjugation to a target protein ligand.[2][] The protocols outlined below are based on established methods for Boc deprotection of similar amine-PEG compounds.[4][5][6]
Overview of Boc Deprotection
The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[4][7][8][9] The deprotection mechanism involves the protonation of the carbamate oxygen by a strong acid, leading to the formation of a tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[8][9]
Common reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in organic solvents such as dichloromethane (DCM) or dioxane.[4][8][10][11][12] The choice of reagent and conditions can be critical to avoid side reactions and ensure a high yield of the desired product.[6][13]
Potential Side Reactions
A primary concern during Boc deprotection is the potential for the liberated tert-butyl cation to alkylate nucleophilic residues within the molecule, particularly electron-rich aromatic rings or other sensitive functional groups.[14][15] To prevent this, "scavengers" such as triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation.[5][14]
Experimental Protocols
Two primary protocols for the Boc deprotection of A-410099.1 amide-PEG2-amine-Boc are presented below. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.[5][6]
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and generally effective method for Boc deprotection.
Materials:
-
A-410099.1 amide-PEG2-amine-Boc
-
Anhydrous Dichloromethane (DCM)[5]
-
Trifluoroacetic acid (TFA)[5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Toluene (for co-evaporation)[5]
-
Saturated aqueous sodium bicarbonate solution[5]
-
Anhydrous sodium sulfate or magnesium sulfate[5]
Procedure:
-
Dissolve A-410099.1 amide-PEG2-amine-Boc in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[6]
-
Cool the solution to 0°C using an ice bath.[5]
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).[5][6]
-
(Optional) If the molecule contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[5][14]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5][6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]
-
To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).[5][6] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[5]
Protocol 2: Hydrochloric Acid (HCl) in Dioxane
This method provides an alternative to TFA and can sometimes offer better selectivity.[16][17] 4M HCl in dioxane is a commercially available reagent.
Materials:
-
A-410099.1 amide-PEG2-amine-Boc
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve A-410099.1 amide-PEG2-amine-Boc in a minimal amount of anhydrous dioxane in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add 4M HCl in dioxane (typically 5-10 equivalents) to the solution.[18]
-
Stir the reaction at room temperature. The reaction is often complete within 30 minutes to 2 hours.[16][17][18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[18]
-
The product can be further purified by precipitation from the reaction mixture by the addition of a non-polar solvent like diethyl ether.[6]
Data Presentation
The following table summarizes common reaction conditions for Boc deprotection, which can be adapted for A-410099.1 amide-PEG2-amine-Boc.
| Reagent | Concentration | Solvent | Temperature (°C) | Time | Scavenger (optional) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[5][6] | Dichloromethane (DCM)[5] | 0 to RT | 1-2 hours[5] | TIS (2.5-5%)[5][14] | A widely used and effective method. Co-evaporation with toluene is recommended to remove residual TFA.[5] |
| Hydrochloric Acid (HCl) | 4 M[16][17][18] | 1,4-Dioxane[16][17][18] | Room Temperature | 0.5-2 hours[16][18] | - | Often provides the product as a crystalline HCl salt.[19] |
| Oxalyl Chloride/Methanol | 3-5 equivalents[20] | Methanol[10][20] | Room Temperature | 1-4 hours[10][20] | - | A milder alternative for substrates with acid-labile functionalities.[10] |
| Zinc Bromide (ZnBr2) | Stoichiometric | Dichloromethane (DCM) | Room Temperature | 12-24 hours[4] | - | A non-acidic method suitable for acid-sensitive compounds, but with longer reaction times.[4] |
| Thermal (Catalyst-free) | - | Water or Methanol[11][21] | 100-240 °C[11][21] | 1-6 hours[11][21] | - | An environmentally friendly option, but requires high temperatures which may not be suitable for all substrates.[11] |
Visualizations
Workflow for Boc Deprotection
Caption: Experimental workflow for Boc deprotection of A-410099.1.
Decision Tree for Method Selection
Caption: Decision-making for selecting a Boc deprotection method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. Boc Deprotection - HCl [commonorganicchemistry.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amide Bond Formation with A 410099.1 amide-PEG2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 410099.1 amide-PEG2-amine is a functionalized building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This molecule incorporates the IAP (Inhibitor of Apoptosis Protein) ligand A 410099.1, a short polyethylene glycol (PEG2) linker, and a terminal primary amine.[1][2] The terminal amine serves as a versatile reactive handle for conjugation to a target protein ligand, typically via amide bond formation.[1]
These application notes provide detailed protocols for the formation of a stable amide bond between A 410099.1 amide-PEG2-amine and a carboxylic acid-functionalized target protein ligand. The protocols described herein utilize common and efficient coupling reagents to facilitate this conjugation.
Physicochemical Properties of A 410099.1 amide-PEG2-amine
A summary of the key physicochemical properties of A 410099.1 amide-PEG2-amine is presented in the table below. This information is crucial for accurate calculations of stoichiometry and for understanding the handling and storage requirements of the reagent.
| Property | Value | Reference |
| Molecular Weight | 728.92 g/mol | [1] |
| Molecular Formula | C₃₈H₆₀N₆O₈ | [1] |
| Purity | ≥95% (HPLC) | [1][2] |
| Storage Conditions | Store at -20°C | [1] |
| Appearance | Refer to Certificate of Analysis | [1] |
| CAS Number | 2415256-16-3 | [1] |
Experimental Protocols
The following section details two common and reliable methods for the formation of an amide bond between the primary amine of A 410099.1 amide-PEG2-amine and a carboxylic acid on a target protein ligand. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: Amide Coupling using EDC and NHS
This protocol describes a two-step process involving the activation of a carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This intermediate then readily reacts with the primary amine of A 410099.1 amide-PEG2-amine.
Materials and Reagents:
-
A 410099.1 amide-PEG2-amine
-
Carboxylic acid-functionalized target protein ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-functionalized target protein ligand (1.0 equivalent) in anhydrous DMF or DCM.
-
In a separate vial, dissolve A 410099.1 amide-PEG2-amine (1.0-1.2 equivalents) in anhydrous DMF or DCM.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid, add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS ester. The progress of the activation can be monitored by thin-layer chromatography (TLC) or LC-MS if a suitable chromophore is present.
-
-
Amide Bond Formation:
-
To the activated carboxylic acid solution, add the solution of A 410099.1 amide-PEG2-amine.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using preparative HPLC to obtain the desired PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC conjugate using LC-MS and ¹H NMR.
-
Protocol 2: Amide Coupling using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that can facilitate amide bond formation, often with faster reaction times and higher yields compared to carbodiimide-based methods.[5][6]
Materials and Reagents:
-
A 410099.1 amide-PEG2-amine
-
Carboxylic acid-functionalized target protein ligand
-
HATU
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Preparation of Reactants:
-
In a reaction vial, dissolve the carboxylic acid-functionalized target protein ligand (1.0 equivalent) and A 410099.1 amide-PEG2-amine (1.0-1.2 equivalents) in anhydrous DMF.
-
-
Amide Bond Formation:
-
To the solution of the reactants, add HATU (1.2 equivalents).
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC.
-
-
Characterization:
-
Analyze the purified PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.
-
Reaction Parameters and Optimization
The following table summarizes key reaction parameters for the amide bond formation protocols. These parameters may require optimization depending on the specific properties of the target protein ligand.
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Equivalents of Amine | 1.0 - 1.2 | 1.0 - 1.2 |
| Equivalents of Coupling Reagent | 1.2 (EDC), 1.2 (NHS) | 1.2 (HATU) |
| Equivalents of Base (DIPEA) | 2 - 3 | 2 - 3 |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 4 hours |
| Monitoring Technique | LC-MS, TLC | LC-MS, TLC |
| Purification Method | Preparative HPLC | Preparative HPLC |
Visualizing the Workflow and Chemical Transformation
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical reaction of amide bond formation.
Caption: A generalized experimental workflow for the synthesis of a PROTAC via amide bond formation.
Caption: Chemical equation for amide bond formation between a carboxylic acid and A 410099.1 amide-PEG2-amine.
PROTAC Signaling Pathway
The synthesized PROTAC molecule functions by inducing the degradation of a target protein. The general mechanism of action is depicted in the signaling pathway diagram below.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Concluding Remarks
The protocols provided offer a robust starting point for the synthesis of novel PROTACs utilizing A 410099.1 amide-PEG2-amine. The choice between EDC/NHS and HATU coupling will depend on the specific characteristics of the target protein ligand and the desired reaction kinetics. It is imperative to perform thorough analytical characterization of the final product to ensure its identity, purity, and suitability for downstream biological assays. For any further technical inquiries, it is recommended to consult the certificate of analysis for the specific batch of A 410099.1 amide-PEG2-amine being used.
References
Application Notes and Protocols for the Experimental Use of A 410099.1 amide-PEG2-amine-Boc in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of A 410099.1 amide-PEG2-amine-Boc as a building block for generating Proteolysis Targeting Chimeras (PROTACs). This document outlines the fundamental principles, detailed experimental protocols, and data interpretation for utilizing PROTACs synthesized from this advanced intermediate in a cell culture setting.
Introduction
A 410099.1 is a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP), a member of the Inhibitor of Apoptosis (IAP) family of E3 ubiquitin ligases.[1][2] The molecule this compound is a functionalized derivative designed for the synthesis of PROTACs.[3][4] It incorporates the IAP-binding moiety (the "warhead"), a hydrophilic 2-unit polyethylene glycol (PEG2) linker, and a Boc-protected amine for conjugation to a target protein ligand.[4][5]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][6] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][7]
The use of A 410099.1 as the E3 ligase ligand allows for the recruitment of IAP proteins, which are often overexpressed in cancer cells, making them attractive targets for therapeutic intervention.[7][8]
Mechanism of Action
The PROTAC synthesized from this compound functions by forming a ternary complex between the target protein and an IAP E3 ligase (e.g., cIAP1, cIAP2, or XIAP). This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, leading to its subsequent degradation by the proteasome.
Data Presentation
The following tables summarize key quantitative data for the A 410099.1 warhead and representative data for IAP-based PROTACs to provide a reference for expected experimental outcomes.
Table 1: Binding Affinity of A 410099.1 Amine to IAP Proteins
| IAP Protein | EC50 (nM) | Assay Type |
| cIAP1 | 4.6 | NanoBRET |
| cIAP2 | 9.2 | NanoBRET |
| XIAP | 15.6 | NanoBRET |
| Data sourced from Tocris Bioscience. |
Table 2: Representative Degradation Efficacy of IAP-Based PROTACs (SNIPERs)
| PROTAC (SNIPER) | Target Protein | Cell Line | Dmax | Concentration | Incubation Time |
| SNIPER-2 | BCL-XL | MyLa 1929 | >75% | 500 nM | 16 h |
| SNIPER-5 | BCR-ABL | K562 | ~70% | 100 nM | 24 h |
| SNIPER-19 | CDK4/6 | MM.1S | >77% | 100 nM | Not Specified |
| SNIPER-31 | ERα | Not Specified | Low Efficiency | Not Specified | Not Specified |
| Data is illustrative and compiled from various sources.[7][9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a PROTAC synthesized from this compound. For the purpose of these protocols, the synthesized PROTAC will be referred to as "PROTAC-X".
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol is designed to quantify the reduction in the level of the target protein following treatment with PROTAC-X.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC-X (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere and grow overnight.
-
PROTAC-X Treatment:
-
Prepare serial dilutions of PROTAC-X in complete cell culture medium. A typical concentration range to test is 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing PROTAC-X or vehicle.
-
Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to fresh tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
-
Protocol 2: Cell Viability Assay
This protocol assesses the effect of PROTAC-X-induced protein degradation on cell proliferation and viability. Assays like CellTiter-Glo® (CTG) or Cell Counting Kit-8 (CCK-8) can be used.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC-X (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well clear or white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or CCK-8 kit
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
PROTAC-X Treatment:
-
Prepare serial dilutions of PROTAC-X in complete cell culture medium.
-
Treat the cells with various concentrations of PROTAC-X, including a vehicle control.
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
For CellTiter-Glo®:
-
Equilibrate the plate and CTG reagent to room temperature.
-
Add a volume of CTG reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
For CCK-8:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log concentration of PROTAC-X to determine the IC50 value (concentration for 50% inhibition of cell growth).
-
Protocol 3: Apoptosis Assay by Annexin V Staining
This protocol determines if the observed decrease in cell viability is due to the induction of apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC-X (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with PROTAC-X at concentrations around the determined IC50 value and a vehicle control.
-
Incubate for a time period known to induce protein degradation and affect cell viability (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells with cold PBS and centrifuge to pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in early and late apoptosis for each treatment condition compared to the vehicle control.
-
Conclusion
This compound is a valuable chemical tool for the development of IAP-based PROTACs. The protocols outlined in this document provide a robust framework for the characterization of novel PROTACs in a cell culture setting. By systematically evaluating target protein degradation, effects on cell viability, and the induction of apoptosis, researchers can effectively advance their drug discovery and development programs in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. A 410099.1 | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. academic.oup.com [academic.oup.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A 410099.1 amide-PEG2-amine-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the molecule.
A 410099.1 amide-PEG2-amine-Boc is a functionalized linker and E3 ligase ligand designed for the synthesis of PROTACs that recruit Inhibitor of Apoptosis Proteins (IAPs). IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), have been successfully employed to degrade a variety of disease-relevant proteins. This molecule incorporates an IAP ligand, a 2-unit polyethylene glycol (PEG) linker, and a Boc-protected amine, providing a versatile building block for the facile synthesis of IAP-recruiting PROTACs. The PEG linker enhances aqueous solubility, a common challenge in PROTAC development.
Applications
PROTACs synthesized using this compound are designed to recruit the cIAP1 and XIAP E3 ligases to a specific protein of interest for targeted degradation. Potential applications span various therapeutic areas, particularly in oncology, where IAP-based PROTACs have shown promise in degrading key cancer-driving proteins.
A notable example of a similar IAP-based PROTAC with a PEG linker is SNIPER(ER)-87 . This molecule comprises an IAP ligand (an LCL161 derivative) connected via a PEG linker to 4-hydroxytamoxifen, a ligand for the Estrogen Receptor α (ERα).[1][2] SNIPER(ER)-87 has been shown to efficiently and selectively degrade ERα, a key driver in breast cancer.[1][2]
Quantitative Data
The following tables summarize the biological activity of SNIPER(ER)-87, which serves as a representative example of the potential efficacy of PROTACs developed using an IAP ligand-PEG linker construct similar to this compound.
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| SNIPER(ER)-87 | ERα | Breast Cancer Cells | 3 | >90% | [3][4] |
Table 1: Protein Degradation Efficacy. DC₅₀ represents the concentration required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.
| Compound | Cell Line | IC₅₀ (nM) | Assay Duration (hours) | Reference |
| SNIPER(ER)-87 | MCF-7 (ERα-positive) | 15.6 | 72 | [1] |
| SNIPER(ER)-87 | T47D (ERα-positive) | 9.6 | 72 | [1] |
Table 2: Anti-proliferative Activity. IC₅₀ is the concentration required to inhibit 50% of cell growth.
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation workflow.
Caption: Western Blot workflow for protein degradation analysis.
Experimental Protocols
Protocol 1: Synthesis of an IAP-based PROTAC
This protocol describes a general method for conjugating a protein of interest (POI) ligand to the this compound linker.
Step 1: Boc Deprotection of the Linker
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of an acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the removal of the Boc protecting group.
-
Evaporate the solvent and excess acid under reduced pressure to yield the amine-functionalized IAP-linker.
Step 2: Amide Coupling to the POI Ligand
-
Dissolve the POI ligand (containing a carboxylic acid moiety) and the deprotected IAP-linker from Step 1 in an anhydrous solvent like dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with an IAP-based PROTAC.
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for the POI and a loading control, e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1, 10, 100, 1000 nM) for a fixed time (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
-
Protocol 3: Cell Viability (MTS) Assay
This protocol is for assessing the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cells and culture medium.
-
96-well plates.
-
PROTAC stock solution.
-
MTS reagent.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the diluted PROTAC to the wells. Include wells with vehicle control (DMSO) and wells with medium only (for background).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC₅₀ value.
-
Conclusion
The this compound linker is a valuable tool for the development of IAP-based PROTACs. Its structure allows for straightforward synthesis of PROTACs with enhanced solubility. The provided protocols offer a framework for the synthesis and evaluation of these molecules, enabling researchers to explore new therapeutic opportunities in targeted protein degradation. The quantitative data from similar molecules like SNIPER(ER)-87 underscore the potential for developing highly potent and effective protein degraders using this approach.
References
Application Note: High-Throughput LC-MS Protocol for Monitoring the Synthesis of A-410099.1 amide-PEG2-amine-Boc PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of the Proteolysis Targeting Chimera (PROTAC), A-410099.1 amide-PEG2-amine-Boc, using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is designed for monitoring the progress of PROTAC synthesis, enabling reliable identification and relative quantification of the target molecule in complex reaction mixtures. The protocol includes sample preparation, detailed LC-MS parameters, and data analysis guidelines.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] The synthesis of these complex molecules requires careful monitoring to ensure the desired product is formed. LC-MS is a powerful analytical technique for this purpose, providing both separation and mass identification of synthetic intermediates and the final product.[4] This protocol is specifically tailored for the analysis of A-410099.1 amide-PEG2-amine-Boc, a PROTAC containing the IAP ligand A-410099.1, a PEG2 linker, and a Boc-protected amine.
Chemical Structure and Properties
-
Compound Name: A-410099.1 amide-PEG2-amine-Boc
-
Molecular Formula: C₃₉H₆₂N₆O₈
-
Monoisotopic Mass: 758.4630 g/mol
-
Description: This PROTAC consists of the IAP antagonist A-410099.1, linked via an amide bond to a diethylene glycol (PEG2) spacer, which is further functionalized with a Boc-protected terminal amine. The Boc protecting group can be unstable under certain mass spectrometry conditions.[5][6]
Experimental Workflow
The overall experimental workflow for the LC-MS analysis of A-410099.1 amide-PEG2-amine-Boc is depicted in the following diagram.
Caption: LC-MS analysis workflow for A-410099.1 amide-PEG2-amine-Boc.
Experimental Protocols
Sample Preparation
-
Quenching (if necessary): If the reaction is ongoing, quench a small aliquot (e.g., 5 µL) with a suitable solvent to stop the reaction.
-
Dilution: Dilute the reaction mixture 1:100 (v/v) with acetonitrile. For example, add 5 µL of the reaction mixture to 495 µL of acetonitrile.
-
Vortexing: Vortex the diluted sample for 30 seconds to ensure homogeneity and precipitate any insoluble components.
-
Centrifugation/Filtration: Centrifuge the sample at 13,000 rpm for 10 minutes.[1] Transfer the supernatant to a clean vial. Alternatively, filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
Liquid Chromatography Conditions
A reverse-phase separation is ideal for this molecule. The following conditions are a good starting point and can be optimized further.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Parameters
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Table 2: HPLC Gradient Program
Mass Spectrometry Conditions
The analysis should be performed using electrospray ionization in positive ion mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (Optimize for your instrument) |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
Table 3: Mass Spectrometry Parameters
Data Presentation and Analysis
The primary goal is to identify the peak corresponding to A-410099.1 amide-PEG2-amine-Boc.
-
Extracted Ion Chromatogram (EIC): Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺, which is 759.47. Also, consider other potential adducts such as [M+Na]⁺ (781.45) and [M+K]⁺ (797.42).
-
Peak Integration: Integrate the area of the peak corresponding to the product in the EIC.
-
Purity Assessment: The relative purity can be estimated by comparing the peak area of the desired product to the total peak area in the chromatogram (UV or Total Ion Chromatogram).
Signaling Pathway and Logical Relationships
The synthesis of the target PROTAC involves the coupling of three key components. The logical relationship for the successful synthesis is illustrated below.
Caption: Logical diagram of the synthesis and analysis process.
Conclusion
This application note provides a robust and detailed LC-MS protocol for the analysis of A-410099.1 amide-PEG2-amine-Boc. The described methods for sample preparation, liquid chromatography, and mass spectrometry are designed to provide clear and reproducible results for monitoring the synthesis of this PROTAC. The provided parameters should serve as a strong starting point for method development and can be further optimized to meet specific instrument and analytical requirements.
References
- 1. sciex.com [sciex.com]
- 2. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Permeability Assays of PROTACs Containing A-410099.1 amide-PEG2-amine-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely, offering potential for improved efficacy and overcoming resistance. A PROTAC molecule typically consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][4] The PROTAC simultaneously binds to the target protein and the E3 ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
The specific PROTAC of interest here is composed of A-410099.1, an amide-linked PEG2 linker with a Boc-protected amine. A-410099.1 is a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP), functioning as a ligand for this E3 ligase. The PEG2 linker provides a flexible connection to a ligand targeting a protein of interest (POI), and the Boc-protected amine allows for further chemical modification.
A critical challenge in the development of effective PROTACs is ensuring they can efficiently cross the cell membrane to reach their intracellular targets. Due to their relatively high molecular weight and polar surface area, many PROTACs exhibit poor cell permeability, which can limit their therapeutic potential.[1][5] Therefore, the accurate assessment of cell permeability is a crucial step in the drug discovery and development process for PROTACs.[2][3][6]
This document provides detailed application notes and protocols for two standard and widely used methods for evaluating the cell permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2][4][6]
Data Presentation: Quantitative Analysis of PROTAC Permeability
The following table summarizes hypothetical, yet representative, quantitative data from the PAMPA and Caco-2 assays for a PROTAC containing A-410099.1 amide-PEG2-amine-Boc. This data is structured for clear comparison and interpretation.
| Assay | Test Compound | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Recovery (%) | Interpretation |
| PAMPA | PROTAC (A-410099.1-PEG2-POI Ligand) | 0.5 | N/A | 85 | Low passive permeability |
| Warfarin (High Permeability Control) | 15.2 | N/A | 92 | High passive permeability | |
| Atenolol (Low Permeability Control) | 0.1 | N/A | 95 | Low passive permeability | |
| Caco-2 | PROTAC (A-410099.1-PEG2-POI Ligand) | A-B: 0.8 | 3.5 | 91 | Low to moderate permeability, potential for active efflux |
| B-A: 2.8 | |||||
| Propranolol (High Permeability Control) | A-B: 25.0 | 1.1 | 96 | High permeability, not a substrate for efflux | |
| B-A: 27.5 | |||||
| Atenolol (Low Permeability Control) | A-B: 0.2 | 1.0 | 98 | Low permeability, not a substrate for efflux | |
| PROTAC + Verapamil (P-gp Inhibitor) | A-B: 1.5 | 1.2 | 89 | Increased permeability suggests P-gp mediated efflux | |
| B-A: 1.8 |
N/A: Not Applicable. The PAMPA assay only measures passive permeability and does not provide an efflux ratio. A-B: Apical to Basolateral transport. B-A: Basolateral to Apical transport.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[1][2][7] It is a cost-effective tool for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[2][7]
Principle: The assay measures the diffusion of a compound from a donor compartment, through a porous filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane), to an acceptor compartment.[7] The concentration of the compound in both compartments is measured after a specific incubation time, and the apparent permeability coefficient (Papp) is calculated.
Materials:
-
Multi-well microplates (96-well format, e.g., Millipore MultiScreen™-IP)
-
Donor plate (hydrophobic PVDF membrane)
-
Acceptor plate (polystyrene)
-
Phosphatidylcholine solution (e.g., 2% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (e.g., warfarin for high permeability, atenolol for low permeability)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system for concentration analysis
Protocol:
-
Membrane Coating: Apply 5 µL of the phosphatidylcholine solution to the membrane of each well in the donor plate. Allow the solvent to evaporate completely.
-
Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.
-
Donor Plate Preparation: Prepare the dosing solutions of the test PROTAC and control compounds in PBS at a final concentration (e.g., 100 µM). Add 150 µL of the dosing solution to each well of the coated donor plate.
-
Assay Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) on a plate shaker with gentle agitation.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Concentration Analysis: Determine the concentration of the compounds in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA]t / [C]equilibrium))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA]t = Concentration in the acceptor well at time t
-
[C]equilibrium = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[2][8][9] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[2][6][8]
Principle: Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert, which separates an apical (upper) and a basolateral (lower) compartment.[8][9] The cells differentiate over 21 days to form a polarized monolayer with tight junctions.[9][10] The permeability of a compound is assessed by adding it to either the apical or basolateral compartment and measuring its appearance in the opposite compartment over time.[8]
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[11]
-
Test PROTAC and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Efflux pump inhibitors (e.g., verapamil for P-glycoprotein)
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system for concentration analysis
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the transwell inserts at an appropriate density. Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. TEER values should be above a certain threshold (e.g., ≥ 200 Ω·cm²) to ensure the integrity of the tight junctions.[10][11]
-
Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) HBSS. Equilibrate the cells in HBSS for 30 minutes at 37°C.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the test PROTAC or control compound solution (in HBSS) to the apical compartment.
-
Add fresh HBSS to the basolateral compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the test PROTAC or control compound solution to the basolateral compartment.
-
Add fresh HBSS to the apical compartment.
-
Incubate and collect samples from the apical compartment as described above.
-
-
Efflux Inhibition (Optional): To investigate the involvement of efflux pumps like P-glycoprotein, co-incubate the PROTAC with a known inhibitor (e.g., verapamil) and repeat the permeability measurements.[10]
-
Concentration Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of appearance of the compound in the receiver compartment
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor compartment
-
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[9][10]
-
Visualization of Experimental Workflows
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Permeability Assay - Profacgen [profacgen.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Designing a PROTAC Library with Varying PEG Linker Lengths: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule is a heterobifunctional chimera composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[4] Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the facility with which their length can be adjusted.[4][5] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of a PROTAC library with varying PEG linker lengths to optimize targeted protein degradation.
Introduction
PROTACs mediate the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[2][6] The length and composition of the linker are crucial for the stability and geometry of this ternary complex.[4] An optimal linker length is necessary for efficient ubiquitination; a linker that is too short may cause steric hindrance, while an overly long one can lead to inefficient ubiquitination.[4] Therefore, a systematic approach to linker design, exploring a range of lengths, is essential for developing potent and selective PROTACs.[4] This guide outlines the synthesis of a PROTAC library with PEG linkers of varying lengths and provides protocols for their biological evaluation.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome pathway. The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[8] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[6]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
PROTAC Library Synthesis Workflow
The synthesis of a PROTAC library with varying PEG linker lengths typically involves a modular approach, where the POI ligand, E3 ligase ligand, and PEG linkers are synthesized separately and then conjugated.[9] A common strategy is to use click chemistry, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, for the final conjugation step, as it is highly efficient and bioorthogonal.[3]
Caption: Experimental workflow for PROTAC library synthesis.
Protocol 1: Synthesis of a PROTAC Library with Varying PEG Linker Lengths
This protocol describes a general two-step synthesis of a PROTAC library using a bifunctional PEG linker.
Materials:
-
POI ligand with an azide functional group
-
E3 ligase ligand (e.g., pomalidomide) with a terminal amine
-
Bifunctional PEG linkers with a terminal carboxylic acid and an alkyne (HOOC-PEGn-Alkyne, where n = 2, 4, 6, 8)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DMSO)
-
Copper(II) sulfate, sodium ascorbate (for CuAAC)
-
Preparative reverse-phase HPLC system
-
LC-MS and NMR for characterization
Step 1: Conjugation of E3 Ligase Ligand to PEG Linkers
-
Dissolve the E3 ligase ligand (1.0 eq) and a HOOC-PEGn-Alkyne linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediates by preparative HPLC.
Step 2: Conjugation of POI Ligand to E3 Ligase-Linker Intermediates
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in a t-BuOH/H2O solvent mixture.
-
Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTACs by preparative reverse-phase HPLC.
-
Characterize the purified PROTACs by LC-MS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This protocol determines the extent of target protein degradation in cells treated with the PROTAC library.[10]
Materials:
-
Relevant cell line expressing the POI
-
PROTAC library stock solutions in DMSO
-
Cell culture medium and supplements
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, PVDF membranes
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of each PROTAC from the library (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary and secondary antibodies.[10]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay
This assay assesses the cytotoxicity of the synthesized PROTACs.
Materials:
-
Relevant cell line
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of each PROTAC for the desired duration (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Cellular Evaluation Workflow
A systematic workflow is crucial for evaluating the biological activity of the PROTAC library. This involves assessing target degradation, determining potency and efficacy, and evaluating cytotoxicity.
Caption: Workflow for cellular evaluation of a PROTAC library.
Data Presentation
Quantitative data from the experimental evaluation of the PROTAC library should be summarized in clearly structured tables for easy comparison of the effects of varying PEG linker lengths.
Table 1: Target Protein Degradation by PROTAC Library with Varying PEG Linker Lengths
| PROTAC ID | Linker (PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 2 | 550 | 65 |
| PROTAC-2 | 4 | 75 | 92 |
| PROTAC-3 | 6 | 25 | 98 |
| PROTAC-4 | 8 | 150 | 85 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Cytotoxicity of PROTAC Library
| PROTAC ID | Linker (PEG units) | IC50 (µM) |
| PROTAC-1 | 2 | > 20 |
| PROTAC-2 | 4 | 15.8 |
| PROTAC-3 | 6 | 12.5 |
| PROTAC-4 | 8 | 18.2 |
-
IC50: The concentration of the PROTAC that inhibits cell growth by 50%.
Conclusion
The design and synthesis of a PROTAC library with varying PEG linker lengths is a powerful strategy for optimizing targeted protein degradation.[11] The protocols and workflows outlined in this application note provide a comprehensive guide for researchers to systematically evaluate the impact of linker length on PROTAC efficacy and identify lead candidates with potent and selective protein degradation activity. Careful consideration of the linker is paramount for the successful development of novel PROTAC-based therapeutics.[4]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling with A 410099.1 amide-PEG2-amine-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amide coupling reactions involving A 410099.1 amide-PEG2-amine-Boc. This functionalized IAP ligand is a key building block in the development of PROTACs (Proteolysis Targeting Chimeras).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is amide coupling important for its use?
This compound is a chemical tool used in drug discovery, specifically for the synthesis of PROTACs.[1] It incorporates a ligand for Inhibitor of Apoptosis Proteins (IAPs) and a PEGylated linker with a Boc-protected terminal amine.[1][3] Amide coupling is the crucial chemical reaction used to conjugate this linker to a ligand for a target protein, thus forming the final PROTAC molecule.
Q2: What are the main challenges when performing an amide coupling with this reagent?
Challenges can include:
-
Low or no yield: This can be due to incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.[4]
-
Formation of byproducts: Side reactions can occur, complicating the purification process.[4] For PEGylated molecules, this can sometimes lead to a heterogeneous mixture of products.[5][6]
-
Difficulty in purification: Removing excess coupling reagents and their byproducts can be challenging.[4] The PEG linker can also influence the solubility and chromatographic behavior of the product.
Q3: Which coupling reagents are recommended for this type of reaction?
Several classes of coupling reagents can be effective. The choice often depends on the specific carboxylic acid being coupled.
-
Carbodiimides: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often paired with additives like HOBt (1-hydroxybenzotriazole) or OxymaPure, are widely used to minimize side reactions.[7][8]
-
Uronium-based reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for their high efficiency and rapid reaction times.[9][10] COMU is another excellent option with good solubility in various solvents and a favorable safety profile.[11]
Q4: What is the role of a base in this reaction, and which one should I use?
A non-nucleophilic organic base is essential to neutralize the carboxylic acid and any acidic byproducts generated during the reaction.[10] Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes side reactions.[10] Triethylamine (TEA) can also be used.
Q5: What solvents are suitable for this amide coupling reaction?
Anhydrous (dry) solvents are critical to prevent the hydrolysis of the activated carboxylic acid intermediate.[4][12] Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Use a more potent coupling reagent like HATU or COMU.[4] Ensure all reagents and solvents are anhydrous.[4][12] |
| Steric hindrance from the carboxylic acid or the amine. | Increase the reaction time and/or temperature (e.g., to 40-50 °C).[4] Consider a coupling reagent known to be effective for hindered substrates.[13] | |
| Insufficient base. | Ensure at least 2.5-3.0 equivalents of a non-nucleophilic base like DIPEA are used.[4] | |
| Multiple Byproducts | Side reactions of the activated carboxylic acid. | If using a carbodiimide like EDC, include an additive such as HOBt.[4] Control the reaction temperature, potentially starting at 0 °C.[4] |
| Degradation of reagents or product. | Use fresh reagents and ensure they have been stored correctly. Minimize the overall reaction time.[4] | |
| Difficulty in Purification | Coupling reagent byproducts co-eluting with the product (e.g., tetramethylurea from HATU). | Perform a thorough aqueous work-up. Washing with 5% LiCl can help remove DMF.[4] |
| Unreacted starting materials remain. | Adjust the stoichiometry. Consider using a slight excess (1.1-1.2 equivalents) of one reagent to drive the reaction to completion.[4] |
Quantitative Data Summary
The optimal reaction conditions should be determined empirically. The following tables provide a template for comparing different reaction parameters.
Table 1: Comparison of Coupling Reagents
| Coupling Reagent (1.1 eq) | Base (2.5 eq) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| EDC/HOBt (1.1 eq each) | DIPEA | DMF | 16 | RT | e.g., 65 | e.g., 90 |
| HATU | DIPEA | DMF | 4 | RT | e.g., 85 | e.g., 95 |
| COMU | DIPEA | DCM | 4 | RT | e.g., 90 | e.g., 97 |
Table 2: Comparison of Solvents
| Coupling Reagent (1.1 eq) | Base (2.5 eq) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| HATU | DIPEA | DMF | 4 | RT | e.g., 85 | e.g., 95 |
| HATU | DIPEA | DCM | 4 | RT | e.g., 80 | e.g., 92 |
| HATU | DIPEA | MeCN | 4 | RT | e.g., 78 | e.g., 93 |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.1 eq).
-
Dissolve the solids in anhydrous DMF (0.1-0.5 M) and cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.[4]
-
Perform work-up and purification as described in Protocol 1.
Visualizations
Caption: A general experimental workflow for amide coupling reactions.
Caption: A troubleshooting decision tree for low-yield amide coupling reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A 410099.1 amide-PEG2-amine | CAS 2415256-16-3 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. RSC - Page load error [pubs.rsc.org]
PROTAC Synthesis Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to streamline your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low yields in my amide coupling step to form the PROTAC linker. What are the common causes and how can I improve the yield?
Low yields in amide coupling are a frequent issue in PROTAC synthesis, often attributable to several factors ranging from the choice of coupling reagent to the reaction conditions and the nature of the substrates themselves.
Common Causes and Solutions:
-
Suboptimal Coupling Reagent: The efficiency of amide bond formation is highly dependent on the coupling reagent. Reagents vary in their reactivity and their propensity to cause side reactions.
-
Solution: Consider screening a panel of modern coupling reagents. Onium salt-based reagents like HATU, HBTU, and COMU are generally more efficient and lead to fewer side reactions than older carbodiimide methods like DCC/DIC, especially for sterically hindered or electron-deficient amines and carboxylic acids.[1][2] For particularly challenging couplings, COMU has been reported to provide excellent yields, sometimes exceeding 99%.[3]
-
-
Presence of Water: Many coupling reagents and activated intermediates are sensitive to hydrolysis.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Inappropriate Base: The choice and amount of base can significantly impact the reaction. A base is required to neutralize the acid formed during the reaction and to deprotonate the amine component.
-
Solution: Non-nucleophilic bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.[4] The amount of base should be optimized; typically, 2-3 equivalents are sufficient.
-
-
Steric Hindrance: The bulky nature of the warhead, E3 ligase ligand, or the linker itself can sterically hinder the coupling reaction.
-
Solution: In cases of severe steric hindrance, switching to a more reactive coupling reagent like HATU or COMU can be effective.[5] Alternatively, optimizing the reaction temperature and time may be necessary, though this should be done cautiously to avoid side reactions.
-
Q2: My chiral PROTAC is showing poor biological activity, and I suspect racemization occurred during synthesis. How can I prevent this?
Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant concern in PROTAC synthesis, as the stereochemistry of the warhead and E3 ligase ligand is often crucial for their binding affinity and biological activity. Racemization frequently occurs during the activation of the carboxylic acid in amide coupling reactions.[5]
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent and Additive: Some coupling reagents are more prone to causing racemization than others. The addition of racemization-suppressing additives is a common and effective strategy.
-
Solution: Uronium/aminium and phosphonium-based reagents like HATU, HBTU, and PyBOP are generally preferred over carbodiimides (DCC, EDC) as they tend to cause less racemization.[5][6] The use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt (with HATU), is highly recommended as they react with the activated carboxylic acid to form an active ester that is less prone to racemization.[5][7] OxymaPure, used in COMU, is also highly effective at suppressing racemization.[4]
-
-
Base Selection: The type and concentration of the base can influence the rate of racemization.
-
Solution: Use weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (TEA) or DIPEA when possible, especially when coupling racemization-prone amino acid residues.[3]
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization.
-
Solution: Perform coupling reactions at room temperature or below (e.g., 0 °C) whenever feasible.
-
-
Pre-activation Time: Allowing the carboxylic acid to be activated for an extended period before adding the amine can sometimes increase the risk of racemization.
-
Solution: Minimize the pre-activation time. In many protocols, the coupling reagent, carboxylic acid, and base are mixed for only a few minutes before the amine is introduced.
-
Q3: I'm using a HATU-mediated coupling and am having difficulty purifying my PROTAC due to a persistent impurity. What could this be?
A common side reaction when using guanidinium-type coupling reagents like HATU is the formation of a guanidinium byproduct.[8] This occurs when the amine nucleophile attacks the coupling reagent directly, rather than the activated carboxylic acid.[8]
Troubleshooting Guanidinium Byproduct Formation:
-
Order of Addition: The order in which reagents are added can influence the extent of this side reaction.
-
Solution: A common strategy is to pre-activate the carboxylic acid with HATU and a base for a short period (e.g., 1-5 minutes) before adding the amine. This allows for the formation of the active ester intermediate, which is then readily attacked by the amine, outcompeting the reaction with HATU.
-
-
Choice of Base: The choice of base can also play a role.
-
Solution: Using a hindered base like 2,6-lutidine has been shown to suppress guanylation while maintaining high amidation yields.[8]
-
-
Purification: If the byproduct does form, it can sometimes be challenging to remove by standard silica gel chromatography due to its polarity.
-
Solution: Reverse-phase HPLC is often a more effective method for purifying the desired PROTAC from this type of impurity.
-
Q4: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction is giving low yields or multiple products. What are the likely side reactions and how can I avoid them?
While CuAAC is a powerful and generally high-yielding reaction, several side reactions can occur, leading to reduced yields and purification challenges.
Common CuAAC Side Reactions and Solutions:
-
Oxidative Homocoupling of Alkynes: In the presence of oxygen, the copper(I) catalyst can promote the oxidative homocoupling of the terminal alkyne starting material to form a diyne byproduct.
-
Solution: Ensure the reaction is performed under an inert atmosphere (nitrogen or argon). The use of a reducing agent, such as sodium ascorbate, is standard practice to maintain copper in its active Cu(I) state and to scavenge any dissolved oxygen.[]
-
-
Thiotriazole Formation: If your PROTAC precursors or target molecules contain free thiol groups (e.g., from cysteine residues), a copper-catalyzed reaction between the azide, alkyne, and thiol can occur, leading to the formation of a thiotriazole byproduct.[3][10] This is a significant issue in bioconjugation applications.
-
Solution: The addition of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can help to diminish the formation of this byproduct.[10] Alternatively, protecting the thiol group prior to the click reaction is a viable strategy.
-
-
Copper-Mediated Degradation: For sensitive substrates, particularly peptides and proteins, the copper catalyst can generate reactive oxygen species (ROS) that lead to oxidative damage.[11]
-
Solution: The use of copper-coordinating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) catalyst and reduce oxidative side reactions.[] Performing the reaction in the presence of radical scavengers or in solvents like DMSO can also mitigate this issue.[12]
-
Q5: I need to selectively modify one part of my PROTAC without affecting other functional groups. How do I design an effective orthogonal protecting group strategy?
An orthogonal protecting group strategy is essential for the multi-step synthesis of complex molecules like PROTACs. This approach involves using protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and reaction of specific functional groups.
Key Principles of Orthogonal Protection:
-
Fmoc/tBu vs. Boc/Bzl Strategies: These are two common orthogonal strategies used in solid-phase peptide synthesis (SPPS), which can be adapted for PROTAC synthesis.[13][14]
-
Fmoc/tBu: The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for N-terminal amine protection and is removed by a base (e.g., piperidine). Side-chain protecting groups are typically tert-butyl (tBu) based and are removed by a strong acid (e.g., trifluoroacetic acid, TFA).[13][14] This is the most common strategy in modern SPPS due to its milder conditions for N-terminal deprotection.
-
Boc/Bzl: The Boc (tert-butyloxycarbonyl) group protects the N-terminal amine and is removed by a mild acid (e.g., TFA). Side-chain protecting groups are typically benzyl (Bzl) based and require a very strong acid (e.g., HF) for removal.[14]
-
-
Third-Dimension Orthogonality: For more complex syntheses, a third protecting group that is stable to both the conditions for N-terminal and side-chain deprotection may be required.
-
Examples: The allyloxycarbonyl (Alloc) group, which is removed by a palladium(0) catalyst, or photosensitive protecting groups, are examples of "third-dimension" protecting groups that can be used for on-resin cyclization or branching.[15]
-
Example Application in PROTAC Synthesis:
A common scenario in PROTAC synthesis is the coupling of a warhead containing a carboxylic acid to a linker-E3 ligase ligand piece with a free amine. If the warhead or E3 ligase ligand contains other reactive functional groups (e.g., other amines, hydroxyls, or carboxylic acids), these must be protected.
For instance, in the synthesis of a VHL-based PROTAC, the secondary amine and hydroxyl group of the hydroxyproline core of the VHL ligand are often protected during the initial steps of the synthesis. A Boc group is commonly used for the amine, which can be removed under acidic conditions before the final coupling step.[6][16]
Data Presentation
Table 1: Comparative Performance of Common Amide Coupling Reagents
This table provides a qualitative and semi-quantitative comparison of commonly used amide coupling reagents. The "Purity/Yield" and "Racemization Risk" are relative assessments based on literature reports.
| Coupling Reagent | Class | Additive | Purity/Yield | Racemization Risk | Key Byproducts/Issues |
| HATU | Uronium/Aminium | HOAt (intrinsic) | Very High | Low | Tetramethylurea, Guanidinium byproduct |
| HBTU | Uronium/Aminium | HOBt (intrinsic) | High | Low to Medium | Tetramethylurea, Guanidinium byproduct |
| COMU | Uronium | Oxyma (intrinsic) | Very High | Very Low | Morpholinyl- and Oxyma-based byproducts |
| PyBOP | Phosphonium | HOBt | High | Low | Triphenylphosphine oxide |
| EDC/HOBt | Carbodiimide | HOBt | Medium to High | Medium | Di-alkyl urea (water-soluble) |
| DCC/HOBt | Carbodiimide | HOBt | Medium to High | Medium | Dicyclohexylurea (DCU) (insoluble) |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for comparing coupling reagents. Studies have shown that HATU generally provides higher purity products with fewer deletion sequences compared to HBTU for this difficult sequence.[5]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol outlines a general method for coupling a carboxylic acid-functionalized component (e.g., warhead or linker) to an amine-functionalized component in solution phase.
Materials:
-
Carboxylic acid component (1.0 eq)
-
Amine component (1.0-1.2 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine component (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to obtain the desired amide-linked product.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "click" reaction between an alkyne-functionalized component and an azide-functionalized component.
Materials:
-
Alkyne-functionalized component (1.0 eq)
-
Azide-functionalized component (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent system (e.g., 1:1 mixture of t-butanol and water, or DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Allow the reaction to stir at room temperature for 4-24 hours. The reaction mixture may change color. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to obtain the desired triazole-linked PROTAC.
Mandatory Visualizations
Caption: A generalized workflow for the modular synthesis of a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Dotmatics Reaction Workflows – Macs in Chemistry [macinchem.org]
- 13. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
Improving the solubility of PROTACs containing a PEG2 linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on those incorporating a PEG2 linker.
Frequently Asked Questions (FAQs)
Q1: Why are my PROTACs with a PEG2 linker showing poor solubility?
A1: PROTACs, by their nature, are often large molecules with high molecular weight, which can inherently lead to poor solubility.[1] While polyethylene glycol (PEG) linkers are incorporated to improve hydrophilicity and water solubility, other factors can still contribute to poor solubility.[2][3] These include the physicochemical properties of the warhead and E3 ligase ligand, the overall lipophilicity of the final PROTAC molecule, and its tendency to aggregate.
Q2: What is the "hook effect" and how does it relate to PROTAC solubility?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This is because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4] While not directly a solubility issue, poor solubility at high concentrations can lead to compound precipitation, which can be mistaken for or exacerbate the hook effect.[5]
Q3: Can changing the linker from PEG2 to a different type improve solubility?
A3: Yes, modifying the linker is a key strategy to modulate the physicochemical properties of PROTACs.[1][6] While PEG linkers are known to enhance hydrophilicity, exploring other linker types or modifying the existing one can be beneficial.[7] For instance, incorporating basic nitrogen-containing groups into the linker can increase solubility.[8] However, it's a balancing act, as changes to the linker can also affect cell permeability and the formation of the ternary complex.[4]
Q4: Are there formulation strategies that can help with my poorly soluble PROTAC?
A4: Absolutely. Formulation strategies are crucial for overcoming the solubility challenges of PROTACs.[9][10][11] Amorphous solid dispersions (ASDs) are a well-known technique where the PROTAC is embedded in a polymer matrix, which can enhance its dissolution properties.[9][10][11] Other approaches include the use of self-emulsifying drug delivery systems (SEDDS), and the addition of surfactants or solubilizers.[10]
Troubleshooting Guides
Issue 1: PROTAC precipitates out of solution during in vitro assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor intrinsic solubility | Determine the thermodynamic and kinetic solubility of your PROTAC. | Understanding the fundamental solubility limits of your compound is the first step in troubleshooting. |
| High concentration | Perform a dose-response curve to identify the optimal concentration range.[4] | High concentrations can exceed the solubility limit, leading to precipitation.[5] |
| Inappropriate solvent | Ensure the PROTAC is fully solubilized in a suitable organic solvent (e.g., DMSO) before diluting into aqueous assay buffers.[5] | The initial stock solution must be completely dissolved to avoid premature precipitation upon dilution. |
| Buffer composition | Test different buffer conditions (e.g., pH, salt concentration). | The solubility of a compound can be highly dependent on the properties of the aqueous medium.[] |
| Aggregation | Use dynamic light scattering (DLS) or a similar technique to check for aggregation. | Aggregation can lead to precipitation and can be influenced by factors like temperature and buffer components.[13][14] |
Issue 2: Inconsistent results in cell-based assays, possibly due to poor solubility.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Precipitation in cell culture media | Visually inspect the media for any signs of precipitation after adding the PROTAC. Assess the stability of the PROTAC in the media over the experiment's time course.[4] | PROTACs can precipitate in the complex environment of cell culture media, leading to variable effective concentrations. |
| Low cell permeability | Evaluate the cell permeability of your PROTAC using assays like the Caco-2 permeability assay. | Poor permeability can limit the intracellular concentration of the PROTAC, leading to a lack of activity, which might be misinterpreted as a solubility issue. |
| "Chameleonic" properties | Consider that the PROTAC may be adopting a folded conformation to shield polar groups, affecting its interaction with the aqueous environment. | The flexible nature of PEG linkers can allow for conformational changes that impact solubility and permeability.[15] |
| Formulation in media | Prepare the final dilution of the PROTAC in media containing a small percentage of serum or BSA. | Serum proteins can sometimes help to solubilize and stabilize small molecules in culture. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC, which is a measure of how much of the compound stays in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent plates
-
Plate reader capable of measuring UV absorbance
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Create a serial dilution of the PROTAC stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add PBS to each well.
-
Transfer a small volume (e.g., 2 µL) of the PROTAC DMSO solutions to the corresponding wells containing PBS to achieve a final DMSO concentration of 1-2%.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Filter the solutions through the 96-well filter plate to remove any precipitated compound.
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the UV absorbance of the filtrate at a wavelength where the PROTAC has maximum absorbance.
-
Determine the concentration of the soluble PROTAC in each well by comparing the absorbance to a standard curve prepared in a DMSO/PBS mixture.
-
The highest concentration that remains in solution is the kinetic solubility.
Protocol 2: Amorphous Solid Dispersion (ASD) Formulation for Solubility Enhancement
This protocol describes a basic method for preparing an ASD of a PROTAC using a polymer excipient to improve its dissolution characteristics.[9][11]
Materials:
-
PROTAC of interest
-
Polymer excipient (e.g., HPMCAS, Soluplus®, Eudragit®)[9][16]
-
Suitable organic solvent (e.g., dichloromethane, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both the PROTAC and the polymer excipient in a suitable organic solvent. The drug loading (w/w%) should be determined based on preliminary screening.
-
Ensure complete dissolution of both components to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The resulting solid is the amorphous solid dispersion of the PROTAC.
-
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.
-
Evaluate the dissolution profile of the ASD in a relevant aqueous buffer and compare it to the unformulated PROTAC.
Visualizations
Caption: A workflow for troubleshooting poor PROTAC solubility.
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
How to address low yield in PROTAC synthesis
Welcome to the technical support center for Proteolysis Targeting Chimera (PROTAC) synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to help researchers, scientists, and drug development professionals address common challenges, particularly low reaction yields.
Section 1: General FAQs
Q1: What are the primary reasons for low yield in a multi-step PROTAC synthesis?
Low yield in PROTAC synthesis is a common issue stemming from their complex, multi-step nature.[1] PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The overall yield is multiplicatively affected by the efficiency of each synthetic step.
Key problem areas include:
-
Inefficient Coupling Reactions: The reactions to join the linker to each ligand, and particularly the final coupling of the two ligand-linker fragments, are often the lowest yielding steps. Amide coupling and click chemistry are common but require careful optimization.[3]
-
Poor Quality of Starting Materials: Impurities in the initial POI ligand, E3 ligand, or linker can interfere with reactions, poison catalysts, and complicate purification, leading to apparent or real yield loss.[4][5]
-
Suboptimal Linker Strategy: The linker's chemical nature (e.g., PEG, alkyl), length, and attachment points can create steric hindrance or unfavorable conformations during the coupling reactions.[6][7]
-
Product Loss During Purification: PROTACs are often large (MW 700-1000+ Da) and lipophilic, leading to poor solubility, aggregation, and significant loss during chromatographic purification steps.[8]
-
Reaction Condition Sensitivity: Factors like solvent choice, reagent stoichiometry, temperature, and reaction time can dramatically impact yield, especially in sensitive coupling reactions.[9][10]
The modular workflow for PROTAC synthesis highlights these potential failure points.
Caption: General workflow for modular PROTAC synthesis and processing.
Q2: How can I ensure the quality and purity of my starting materials?
Starting material quality is critical; impurities can halt subsequent high-value reactions. It is essential to fully characterize all components—the POI ligand, E3 ligase ligand, and the functionalized linker—before attempting to couple them.
Recommended Actions:
-
Thorough Characterization: Do not rely solely on the label of commercially sourced materials. Independently verify the identity and purity of each starting material.
-
Use Multiple Analytical Techniques: No single technique tells the whole story.
-
NMR (¹H and ¹³C): Confirms the chemical structure and can reveal organic impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[11]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying the mass of the desired compound and detecting impurities with different masses.
-
HPLC (High-Performance Liquid Chromatography): A powerful tool for assessing purity by separating the main compound from impurities. An HPLC purity value (e.g., >95%) is a common quality standard.[4]
-
-
Pre-purify if Necessary: If analysis reveals significant impurities (>5%), it is often more efficient to purify the starting material before proceeding rather than dealing with a complex mixture after a failed coupling reaction.
Section 2: Troubleshooting Specific Synthetic Steps
This section provides a troubleshooting flowchart to diagnose yield issues systematically.
Caption: Troubleshooting flowchart for diagnosing low PROTAC synthesis yield.
Q3: My final amide coupling reaction is inefficient. How can I troubleshoot it?
Amide bond formation is a cornerstone of PROTAC synthesis but is frequently a source of low yield.[3] Success depends on activating the carboxylic acid component and managing side reactions.
Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagents: Not all coupling reagents are equal. If a standard carbodiimide like EDC is failing, consider a more potent uronium/phosphonium-based reagent.
-
Optimize the Solvent: The solvent must fully dissolve all reactants. PROTAC fragments can have poor solubility. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are often superior to Dichloromethane (DCM) or Tetrahydrofuran (THF) for this reason.[9]
-
Check Your Base: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to prevent side reactions. Ensure the base is pure and dry.
-
Monitor the Reaction: Track the reaction's progress every 1-2 hours using LC-MS. If the reaction stalls, it may indicate reagent degradation or an unforeseen issue. Reaction times can significantly impact product purity and by-product formation.[10]
Data Presentation: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Additive | Base | Typical Solvent | Key Considerations |
| Carbodiimide | EDC, DCC | HOBt, OxymaPure | DIPEA, NMM | DMF, DCM | Cost-effective. EDC is water-soluble, simplifying workup. DCC can form difficult-to-remove urea byproducts. |
| Uronium | HATU, HBTU | None needed | DIPEA, Collidine | DMF, NMP | Highly efficient, fast reaction times. More expensive. Can cause epimerization in sensitive substrates. |
| Phosphonium | PyBOP, BOP | None needed | DIPEA | DMF, NMP | Very effective for sterically hindered couplings. Generates carcinogenic HMPA as a byproduct (BOP). |
Experimental Protocols: Trial Amide Coupling Optimization
This protocol describes a small-scale experiment to test different coupling conditions in parallel.
Objective: To identify the optimal coupling reagent and solvent for joining a carboxylic acid-functionalized linker to an amine-functionalized ligand.
Methodology:
-
Preparation: In separate micro-vials, prepare stock solutions of your amine component (1.0 eq), acid component (1.2 eq), and base (e.g., DIPEA, 3.0 eq) in the primary solvent to be tested (e.g., DMF).
-
Reaction Setup: Array three separate reaction vials (Vial A, B, C).
-
To each vial, add the amine and acid stock solutions.
-
-
Add Coupling Reagents:
-
Vial A: Add EDC (1.5 eq) and OxymaPure (1.5 eq).
-
Vial B: Add HATU (1.5 eq).
-
Vial C: Add PyBOP (1.5 eq).
-
-
Reaction: Add the base to each vial, cap them, and stir at room temperature.
-
Monitoring: After 2 hours, 6 hours, and 24 hours, take a small aliquot from each reaction. Quench with a few drops of water, dilute with acetonitrile, and analyze by LC-MS to determine the percentage conversion to the desired product.
-
Analysis: Compare the LC-MS results to identify the condition that provides the highest conversion with the fewest byproducts. The most successful condition can then be scaled up.
Q4: My copper-catalyzed 'click chemistry' (CuAAC) reaction has a low yield. What should I check?
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a popular, highly efficient ligation strategy for PROTACs.[6] When it fails, the issue is often related to the catalyst.
Troubleshooting Steps:
-
Copper Source and Ligand: The active catalyst is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is essential and must be fresh. Ensure a stabilizing ligand (e.g., TBTA) is used to prevent catalyst disproportionation.
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxidation. Degas your solvent thoroughly by bubbling nitrogen or argon through it for 15-30 minutes before adding reagents. Run the reaction under an inert atmosphere.
-
Purity of Azide/Alkyne: Impurities in your starting materials, particularly thiols or other coordinating functional groups, can poison the copper catalyst. Re-purify the components if there is any doubt.
-
Solvent Choice: The reaction works well in a variety of solvents, but ensure your starting materials are fully dissolved. Mixtures like tBuOH/H₂O or DMF are common.
Section 3: Purification and Analysis
Q5: I seem to be losing the majority of my product during purification. What are the best practices for PROTAC purification?
Product loss during purification is a major contributor to low final yields, primarily due to the challenging physicochemical properties of PROTACs (high molecular weight, lipophilicity, low solubility).[8]
Best Practices for Purification:
-
Method of Choice: Reverse-phase HPLC (RP-HPLC) is the most common and effective method for final PROTAC purification.
-
Column Selection: A C18 column is the standard choice. If the PROTAC is extremely hydrophobic, consider a C8 or a phenyl-hexyl column to reduce retention and improve peak shape.
-
Mobile Phase Optimization:
-
Solvents: Use high-purity solvents (acetonitrile and water are standard).
-
Additives: Small amounts of an acid like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid are crucial. They protonate basic sites on the molecule, reducing peak tailing and improving resolution.
-
-
Loading Strategy: Poor solubility can cause the product to precipitate upon injection. Dissolve the crude sample in a minimal amount of a strong solvent like DMF or DMSO, then dilute with the initial mobile phase solvent just before injection.
-
Gradient Optimization: Use a shallow gradient (e.g., increasing the organic phase by 0.5-1% per minute) around the expected elution time of your product to achieve the best separation from closely eluting impurities.
-
Characterization: After purification, confirm the identity and purity of the final product using both LC-MS and ¹H NMR.
References
- 1. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length
Welcome to the technical support center for PROTAC® linker optimization. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guide
This section addresses common problems that may arise during PROTAC development, with a focus on challenges related to linker design and optimization.
Q1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
A: This is a common challenge that often points to issues with the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase). The linker is critical for enabling this assembly.[1] Potential linker-related problems include:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2][3] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex and non-productive binding events where ubiquitination sites are not accessible.[1][2][3]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that its surface lysine residues are not within reach of the E2 ubiquitin-conjugating enzyme, thus preventing efficient ubiquitination.[1]
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Q2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
A: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thereby reducing degradation efficiency.[1][4][5] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[1][6] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, which can reduce the hook effect.[6]
-
Modify Linker Flexibility and Rigidity: A more rigid linker (e.g., incorporating piperazine or alkyne motifs) can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[1][7]
Frequently Asked Questions (FAQs)
Q3: What is the typical starting point for PROTAC linker length?
A: There is no universal optimal linker length; it must be empirically determined for each specific target and E3 ligase pair.[7] However, most successful PROTACs utilize linkers ranging from 3 to 12 atoms, with polyethylene glycol (PEG) and alkyl chains being the most common starting points due to their synthetic accessibility.[7][8] A common strategy is to synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) to identify an initial "hit".[7][]
Q4: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC efficacy?
A: Linker composition influences several key properties:
-
Solubility and Permeability: PEG linkers are generally more hydrophilic and can improve the aqueous solubility of the PROTAC, which can be advantageous for cell-based assays.[8] However, they can sometimes decrease cell permeability. Alkyl chains are more hydrophobic and may enhance membrane crossing but can reduce solubility.
-
Flexibility and Rigidity: Alkyl and PEG linkers are highly flexible, which can allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation.[][11] However, too much flexibility can be entropically unfavorable.[7] Incorporating rigid elements like piperazine/piperidine rings or alkynes can restrict conformational freedom and may lock the PROTAC into a more bioactive conformation.[7]
-
Protein-Protein Interactions: The linker itself can form interactions with the target protein or E3 ligase, contributing to the stability of the ternary complex.[3]
Q5: Can linker attachment points influence PROTAC activity?
A: Absolutely. The vector or position where the linker is attached to the target-binding and E3-binding ligands is critical.[3][7] The attachment point should be at a solvent-exposed part of each ligand to minimize disruption of the primary binding interactions.[3] Exploring different attachment points is a key part of the optimization process, as it can drastically alter the geometry of the resulting ternary complex and subsequent degradation efficiency.[7]
Data Presentation: Linker Length vs. Degradation
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of quantitative data from studies evaluating the impact of linker length on degradation.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs (VHL-based) [12]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
| Data synthesized from published literature, demonstrating a clear "sweet spot" for linker length.[12] |
Table 2: Degradation Potency of BTK-Targeting PROTACs (CRBN-based) [13]
| Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 13 | 4.8 | >95 |
| PROTAC B | PEG | 16 | 1.6 | >95 |
| PROTAC C | Alkyl-ether | 18 | 0.8 | >95 |
| PROTAC D | PEG | 20 | 2.5 | >95 |
| Data synthesized from published literature, showing how both length and composition affect potency.[13] |
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (SPR)
Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding kinetics and affinity of the ternary complex.[14]
Objective: To determine the binding affinity (KD) and cooperativity of the POI-PROTAC-E3 ligase complex.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a sensor chip surface.[14]
-
Binary Interaction (PROTAC to E3): Inject serial dilutions of the PROTAC over the E3 ligase surface to measure the binary binding affinity (KD1).
-
Ternary Complex Formation: Prepare solutions containing a fixed, saturating concentration of the target Protein of Interest (POI) mixed with serial dilutions of the PROTAC.
-
Injection: Inject the POI-PROTAC mixtures over the E3 ligase surface. The increased binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the ternary complex affinity (KD, ternary).
-
Calculate Cooperativity (α): Cooperativity is the ratio of the binary affinity to the ternary affinity (α = KD1 / KD, ternary). An α value > 1 indicates positive cooperativity.[14]
Protocol 2: Target Protein Ubiquitination Assay
This assay determines if the PROTAC-induced ternary complex is productive, i.e., capable of inducing ubiquitination of the target protein.[15]
Objective: To detect the ubiquitination of the target protein in the presence of the PROTAC.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and time points. Include a proteasome inhibitor (e.g., MG132) in a control well to prevent the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitinated state of proteins.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein, coupled to magnetic or agarose beads, to pull down the target protein and its bound interactors.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Western Blot: Elute the protein from the beads and separate the proteins by SDS-PAGE. Transfer to a membrane and probe with an antibody against ubiquitin. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of the target protein.[15]
Disclaimer: The information provided is for Research Use Only and is not intended for diagnostic or therapeutic procedures. Protocols are for reference and may require optimization for specific experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: PROTAC Formulation and Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PROTAC aggregation in solution.
Troubleshooting Guide: PROTAC Aggregation Issues
Issue: My PROTAC is precipitating out of solution during my in vitro assay.
Possible Cause: The PROTAC has low aqueous solubility, a common characteristic due to its high molecular weight and hydrophobicity.[1][2] The concentration used in the assay may exceed its solubility limit in the chosen buffer.
Solutions:
-
Use of Co-solvents: For in vitro assays, adding a small percentage of an organic co-solvent can help solubilize the PROTAC.[3]
-
Recommendation: Start with 1-5% dimethyl sulfoxide (DMSO) or ethanol in your aqueous buffer. Ensure the final co-solvent concentration does not affect your assay's performance.
-
-
pH Adjustment: If the PROTAC contains ionizable groups, adjusting the pH of the buffer can increase its solubility.[]
-
Recommendation: Evaluate the pKa of your PROTAC's ionizable groups and adjust the buffer pH accordingly to favor the more soluble ionized state.
-
-
Employ Solubility Enhancers: Consider the use of excipients that can improve solubility.
Issue: I'm observing inconsistent results in my cell-based assays, possibly due to PROTAC aggregation.
Possible Cause: PROTAC aggregation can lead to non-specific toxicity and variable effective concentrations, causing inconsistent experimental outcomes.[6] Poor solubility at high concentrations is a frequent cause of precipitation in cell culture media.[6]
Solutions:
-
Formulation with Excipients: Formulating the PROTAC with appropriate excipients can prevent aggregation and maintain it in a soluble state.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix prevents crystallization and maintains the molecule in a more soluble, amorphous state.[7][8][9]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic PROTACs.[1][3]
-
-
Chemical Modification: If formulation strategies are insufficient, consider chemical modifications to the PROTAC structure.
-
Incorporate Ionizable Groups: Adding basic or acidic groups to the linker can enhance solubility. For example, replacing alkyl or PEG linkers with piperazine or piperidine can introduce ionizable basic centers.[10]
-
Optimize the Linker: The choice between a hydrophilic (e.g., polyethylene glycol - PEG) and a hydrophobic (e.g., alkyl chain) linker influences the balance between solubility and cell permeability.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC aggregation?
A1: PROTACs are prone to aggregation primarily due to their inherent physicochemical properties. These "beyond Rule of 5" molecules often have a high molecular weight, complex and flexible structures, and significant hydrophobicity, all of which contribute to their low aqueous solubility.[1][12] This low solubility is a major factor leading to aggregation and precipitation in aqueous environments.
Q2: How can I detect and quantify PROTAC aggregation?
A2: Several biophysical techniques can be used to detect and characterize PROTAC aggregation:
-
Dynamic Light Scattering (DLS): Detects the presence of large particles and aggregates in solution.
-
Size Exclusion Chromatography (SEC): Can identify high molecular weight species eluting in the void volume, which is indicative of aggregation.
-
Surface Plasmon Resonance (SPR): While primarily used for binding kinetics, non-specific binding and aggregation can sometimes be inferred from sensorgram artifacts.[13][14]
-
Isothermal Titration Calorimetry (ITC): Can be used to study binding thermodynamics, but aggregation can complicate the interpretation of results.[14][15]
-
Fluorescence Polarization (FP) Assays: Changes in fluorescence polarization can be used to assess binding to target proteins, and aggregation may interfere with these measurements.[14][16]
Q3: What are Amorphous Solid Dispersions (ASDs) and how do they prevent aggregation?
A3: Amorphous Solid Dispersions (ASDs) are a formulation strategy where the PROTAC is dispersed within a polymer matrix in an amorphous (non-crystalline) state.[3][7] The amorphous form has a higher energy state and is more soluble than the crystalline form.[9] The polymer matrix stabilizes the PROTAC in this state, preventing it from recrystallizing and aggregating, thereby maintaining a supersaturated and more bioavailable concentration.[2][7][8]
Q4: Can the linker chemistry of a PROTAC be modified to improve solubility?
A4: Yes, optimizing the linker is a key strategy. The chemical composition and geometry of the linker are crucial for achieving potent degradation and favorable physicochemical properties.[11]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG) chains, can improve water solubility due to their polarity and flexibility.[11]
-
Ionizable Groups: Introducing basic nitrogen-containing groups like piperazine or pyridinyl into the linker can increase solubility.[10][15]
Q5: Are there any in silico methods to predict PROTAC aggregation?
A5: While the field is evolving, computational approaches can provide insights into the conformational behavior of PROTACs in solution. Molecular dynamics simulations can be used to characterize the conformational ensemble of PROTACs in different solvents, which can help in understanding their propensity to aggregate.[17] These simulations can reveal whether a PROTAC adopts folded, more compact conformations that may be less prone to aggregation.
Quantitative Data Summary
The following tables summarize quantitative data on the solubility enhancement of PROTACs using various formulation strategies.
Table 1: Solubility Enhancement of PROTAC ARCC-4 with Amorphous Solid Dispersions (ASDs)
| Formulation | Polymer Excipient | Drug Load (%) | Maximum Concentration (µg/mL) | Fold Increase vs. Crystalline |
| Crystalline ARCC-4 | - | - | ~5 | 1x |
| ASD | HPMCAS (L Grade) | 10 | ~38 | ~7.6x |
| ASD | HPMCAS (L Grade) | 20 | ~36 | ~7.2x |
| ASD | Eudragit® L 100-55 | 10 | ~40 | ~8x |
| ASD | Eudragit® L 100-55 | 20 | ~39 | ~7.8x |
| Data synthesized from dissolution studies of ARCC-4 ASDs.[9] |
Table 2: Solubility of Amorphous PROTACs in Simulated Intestinal Fluid
| PROTAC | Equilibrium Solubility in FaSSIF (µg/mL) |
| AZ1 | 48.4 ± 2.6 |
| AZ2 | 28.1 ± 5.2 |
| AZ3 | 34.5 ± 7.7 |
| AZ4 | 17.3 ± 1.6 |
| Data from a study on multi-component solid formulations for PROTACs.[12] |
Experimental Protocols
Protocol 1: Preparation of PROTAC-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a PROTAC-cyclodextrin inclusion complex to enhance aqueous solubility.[3]
-
Cyclodextrin Solution Preparation: Dissolve the chosen cyclodextrin (e.g., HP-β-CD, SBE-β-CD) in purified water to create a solution of known concentration.
-
Complexation: Add the PROTAC to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2).
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer as the PROTAC dissolves.
-
Lyophilization: Flash-freeze the aqueous solution using liquid nitrogen or a dry ice/acetone bath.
-
Drying: Lyophilize the frozen solution under high vacuum until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.
-
Solubility Assessment: Determine the aqueous solubility of the lyophilized complex and compare it to that of the unformulated PROTAC.
Protocol 2: Preparation of PROTAC-Loaded Nanoparticles by Nanoprecipitation
This protocol outlines the preparation of PROTAC-loaded polymeric nanoparticles, a common nanoformulation strategy.[10]
-
Organic Phase Preparation: Dissolve a specific amount of the PROTAC and a polymer (e.g., PLGA-PEG copolymer) in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to stabilize the nanoparticles.
-
Nanoprecipitation: Vigorously stir the aqueous solution. Add the organic phase dropwise into the stirring aqueous phase. The rapid diffusion of the solvent will cause the polymer to precipitate, encapsulating the PROTAC into nanoparticles.
-
Solvent Removal: Allow the mixture to stir for several hours in a fume hood to evaporate the organic solvent. A rotary evaporator at low pressure can also be used.
-
Purification: Purify the nanoparticle suspension to remove unencapsulated PROTAC and excess surfactant. This can be done by methods such as centrifugation followed by resuspension of the pellet, or by dialysis.
Visual Diagrams
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. oxfordglobal.com [oxfordglobal.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Characterizing the conformational ensemble of PROTAC degraders in solution - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purifying PROTACs with PEG Linkers
Welcome to the technical support center for challenges in purifying Proteolysis Targeting Chimeras (PROTACs) containing polyethylene glycol (PEG) linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of purifying these molecules.
Frequently Asked Questions (FAQs)
Q1: Why are PROTACs with PEG linkers so challenging to purify?
A1: The purification of PROTACs with PEG linkers presents several difficulties. The inherent physicochemical properties of PROTACs, such as their large molecular weight and hydrophobicity, already make them challenging to handle.[1] The addition of a PEG linker, while beneficial for solubility and in vivo stability, further complicates purification.[1][2] PEG is a neutral, hydrophilic polymer, which means that PEGylated molecules may not exhibit significant differences in physicochemical properties that are typically exploited for separation.[1] This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.[1]
Q2: What are the common impurities found after synthesizing a PEGylated PROTAC?
A2: The synthesis of PEGylated PROTACs can result in a complex mixture of components. Common impurities include:
-
Unreacted starting materials (E3 ligase ligand, target protein ligand).[1]
-
Excess PEGylating reagent.[1]
-
Byproducts from the coupling reactions.[1]
-
A heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (PEGamers).[1]
-
Positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[1]
-
In syntheses involving thiols, oxidized disulfide dimers of the linker or intermediate can be a significant side product.[3]
Q3: My reaction seems complete by LC-MS, but my isolated yield is poor. What could be the reason?
A3: This often points to a problem with the purification method. PEG linkers significantly increase the polarity of the PROTAC molecule.[3] These highly polar compounds can adhere strongly to normal-phase silica gel, leading to smearing, poor separation, and consequently, low recovery.[3] It is also possible that the PROTAC is aggregating during purification.
Q4: How does the length of the PEG linker affect purification?
A4: The length of the PEG linker plays a crucial role in the overall properties of the PROTAC and can impact purification. Longer PEG chains increase the hydrodynamic radius of the molecule, which is the basis for separation in Size Exclusion Chromatography (SEC).[1][] However, longer chains also increase polarity, which can be problematic for normal-phase chromatography.[5] While longer linkers can improve solubility, they might also lead to a more heterogeneous mixture of products if the PEGylation reaction is not well-controlled.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of PROTACs with PEG linkers.
Issue 1: Poor Separation and Streaking on Chromatography
Possible Cause: High polarity of the PEGylated PROTAC leading to strong interaction with the stationary phase. This is a common issue with normal-phase silica gel chromatography.[3][5]
Solutions:
-
Switch to Reverse-Phase Chromatography: Use reverse-phase preparative HPLC (RP-HPLC) for purification. This technique is much better suited for polar molecules and is a standard method for purifying PROTACs.[1][3]
-
Optimize Eluent System: For normal-phase chromatography, consider using a chloroform-methanol system, potentially with additives like aqueous ammonia for free amino groups or formic acid for free carboxyl groups to improve peak shape.[5] A gradient of ethanol/isopropanol in chloroform has also been reported to provide better separation than methanol-based systems for some PEG-containing compounds.[5]
-
Consider Alternative Chromatographic Techniques: Depending on the nature of the impurities, other techniques like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) may be more suitable.[1][]
Issue 2: Co-elution of the Product with Impurities
Possible Cause: Similar physicochemical properties between the desired PROTAC and impurities, such as unreacted starting materials or reaction byproducts.[1]
Solutions:
-
Optimize HPLC Gradient: Adjust the gradient in RP-HPLC or IEX to improve resolution between the product and co-eluting species.[1]
-
Change Stationary Phase: Consider using a different stationary phase for RP-HPLC (e.g., C4, C8, or C18) to alter the selectivity of the separation.[1]
-
Employ a Multi-Step Purification Strategy: Combine different chromatographic techniques that separate based on different principles (e.g., size, charge, and hydrophobicity). A common workflow is SEC followed by IEX or RP-HPLC.[1][]
Issue 3: Product Aggregation
Possible Cause: PEGylated PROTACs can be prone to aggregation, which can lead to poor recovery and difficulties in purification and analysis.
Solutions:
-
Modify Buffer Conditions: Optimize the buffer pH and ionic strength to minimize protein-protein interactions that can lead to aggregation.[1]
-
Use Additives: Include excipients like arginine in the buffers to reduce aggregation.[1]
-
Lower Temperature: Perform purification steps at a lower temperature to decrease the rate of aggregation.[1]
-
Choose a Milder Purification Technique: Hydrophobic Interaction Chromatography (HIC) is generally performed under less denaturing conditions than RP-HPLC and can be a good alternative to minimize aggregation.[1]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for PEGylated PROTAC Purification
| Technique | Principle of Separation | Advantages | Disadvantages | Best For |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution, well-established for PROTACs.[1][3] | Can be denaturing, may lead to aggregation.[1] | High-purity polishing, separating closely related species.[1] |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Effective at removing low molecular weight impurities.[1][] | Lower resolution for species of similar size. | Initial cleanup step to remove unreacted PEG and byproducts.[1] |
| Ion Exchange Chromatography (IEX) | Charge | Can separate positional isomers with different charge shielding.[1][] | PEG chains can shield charges, potentially reducing effectiveness.[1][] | Separating charged species and positional isomers.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Less denaturing than RP-HPLC.[1] | May offer lower resolution than RP-HPLC.[1] | Purification of aggregation-prone or sensitive PROTACs.[1] |
Experimental Protocols
Protocol 1: General Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for the final polishing step of a PEGylated PROTAC.
Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.[1]
Materials:
-
Column: A C4, C8, or C18 column is typically used.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Crude PROTAC sample dissolved in a suitable solvent (e.g., DMF, DMSO).
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).[1]
-
Inject the dissolved sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B. The gradient should be optimized to achieve the best separation for the specific PROTAC.
-
Monitor the elution profile using a UV detector (typically at 254 nm or 280 nm).
-
Collect the fractions corresponding to the pure PEGylated PROTAC peak.[1]
-
Analyze the collected fractions by LC-MS to confirm the identity and purity.
-
Combine the pure fractions and lyophilize to remove the solvent.[1]
Protocol 2: Multi-Step Purification Workflow (SEC followed by IEX)
This protocol outlines a two-step purification strategy for complex mixtures.
Step 1: Size Exclusion Chromatography (SEC) - Initial Cleanup
Objective: To remove low molecular weight impurities like unreacted PEG and byproducts.[1]
Procedure:
-
Choose an SEC column with an appropriate molecular weight exclusion limit for your PROTAC.
-
Equilibrate the column with a suitable buffer (e.g., PBS).
-
Load the crude sample onto the column.
-
Elute with the equilibration buffer at a constant flow rate.
-
Collect fractions and analyze for the presence of the desired high molecular weight PROTAC.
Step 2: Ion Exchange Chromatography (IEX) - Polishing
Objective: To separate the PROTAC from other charged impurities or positional isomers.[1]
Procedure:
-
Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.[1]
-
Equilibrate the IEX column with a low ionic strength binding buffer (Buffer A) at a pH that ensures your molecule of interest binds to the column.[1]
-
Load the SEC-purified sample onto the column.[1]
-
Wash the column with Buffer A to remove unbound impurities.[1]
-
Elute the bound species using a linear gradient of a high ionic strength elution buffer (Buffer B; e.g., Buffer A + 1 M NaCl).[1]
-
Collect fractions and analyze for the presence of the desired pure product.[1]
Visualizations
Caption: A general workflow for the multi-step purification of PEGylated PROTACs.
Caption: A logical diagram for troubleshooting common purification issues with PEGylated PROTACs.
References
A 410099.1 amide-PEG2-amine-Boc storage and handling best practices.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of A 410099.1 amide-PEG2-amine-Boc, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental success.
Storage Recommendations:
| Condition | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| In Solvent | -80°C | Up to 2 years | Use anhydrous solvents. Avoid repeated freeze-thaw cycles. |
Handling Best Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.
-
Hygroscopic Nature: The compound may be hygroscopic. Handle in a dry environment and store in a desiccator.
-
Weighing: To ensure accuracy, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solubilization: For creating stock solutions, use anhydrous solvents such as DMF or DMSO. Sonication may be required for complete dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the purity of this compound?
A1: The typical purity of this compound is ≥95%, as determined by High-Performance Liquid Chromatography (HPLC).
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are recommended for dissolving this compound. For biological experiments, ensure the final concentration of the organic solvent is compatible with your assay.
Q3: How can I confirm the integrity of the compound upon receipt?
A3: It is recommended to briefly centrifuge the vial to collect all the powder at the bottom. Visually inspect for any discoloration or signs of degradation. For rigorous quality control, you may consider analytical methods such as HPLC or Mass Spectrometry.
Q4: Can I store the compound in solution at -20°C?
A4: For long-term storage of solutions, -80°C is recommended to minimize degradation.[1] Short-term storage at -20°C may be acceptable for a few days, but it is not ideal.
Troubleshooting Guide
This guide addresses common problems that may be encountered when using this compound in the synthesis of PROTACs.
Issue 1: Low Yield of PROTAC Conjugate
| Potential Cause | Recommended Solution |
| Inefficient Amide Coupling | - Ensure anhydrous reaction conditions. - Use fresh, high-quality coupling reagents (e.g., HATU, HOBt). - Optimize the molar ratio of reactants; a slight excess of the amine or carboxylic acid partner may be necessary. - Monitor the reaction progress using LC-MS to determine the optimal reaction time. |
| Degradation of Starting Material | - Confirm the integrity of this compound and the protein of interest (POI) ligand before starting the reaction. - Store all reagents under the recommended conditions. |
| Difficult Purification | - Due to the PEG linker, the PROTAC may be highly polar. Consider using reverse-phase HPLC for purification instead of normal-phase column chromatography. |
Issue 2: Poor Solubility of the Final PROTAC
| Potential Cause | Recommended Solution |
| Hydrophobic Nature of the POI Ligand | - The PEG2 linker in this compound is designed to improve solubility. However, a very hydrophobic POI ligand can still lead to poor overall solubility. - Consider using a formulation with excipients such as cyclodextrins or co-solvents to improve solubility for in vitro assays. |
| Aggregation | - Determine the critical micelle concentration (CMC) if aggregation is suspected. - Use dynamic light scattering (DLS) to assess for the presence of aggregates. |
Issue 3: Lack of Target Protein Degradation by the PROTAC
| Potential Cause | Recommended Solution |
| Ineffective Ternary Complex Formation | - The linker length and composition are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. - If possible, test linkers of different lengths and compositions. |
| Low Cell Permeability | - The overall physicochemical properties of the PROTAC determine its ability to cross the cell membrane. - Assess cell permeability using assays such as the parallel artificial membrane permeability assay (PAMPA). |
| Incorrect E3 Ligase | - A 410099.1 is an IAP ligand. Ensure that the target cells express IAP E3 ligases (e.g., cIAP1, XIAP). - Confirm E3 ligase expression levels via Western blot or qPCR. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to a Carboxylic Acid-Containing POI Ligand
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing POI ligand (1 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Prepare a fresh solution of HATU (1.2 equivalents) and DIPEA (3 equivalents) in anhydrous DMF.
-
-
Reaction:
-
To the POI ligand solution, add the this compound solution.
-
Add the DIPEA to the reaction mixture and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0°C and add the HATU solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.
-
Visualizations
References
Technical Support Center: Navigating Off-Target Effects in PROTAC® Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects in your Proteolysis Targeting Chimera (PROTAC®) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in PROTAC® experiments?
A1: Off-target effects with PROTACs can stem from several sources:
-
Degradation-Dependent Off-Targets: The PROTAC® may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively with other proteins. For instance, some PROTACs with pomalidomide-based E3 ligase recruiters have been observed to degrade zinc-finger (ZF) proteins.[1]
-
Degradation-Independent Off-Targets: The PROTAC® molecule itself can have pharmacological effects independent of its degradation activity. These effects can be caused by the target-binding "warhead" or the E3 ligase-binding moiety of the PROTAC®.[2]
-
Pathway-Related Effects: The degradation of the on-target protein can lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of an off-target protein can activate or inhibit other cellular pathways.[1]
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase. This prevents the formation of the productive ternary complex required for degradation and can lead to misleading pharmacological effects.[1]
Q2: How can I experimentally identify potential off-target effects?
A2: A multi-pronged approach is recommended for the robust identification of off-target effects. The cornerstone of this approach is unbiased global proteomics using mass spectrometry.[1] This allows for a comprehensive comparison of the proteome in cells treated with the PROTAC® versus control-treated cells. Key techniques include:
-
Global Proteomics (e.g., TMT or Label-Free Quantification): Provides a broad, unbiased view of all protein level changes in the cell upon PROTAC® treatment.[3]
-
Targeted Proteomics: Used for the precise quantification of known or suspected off-target proteins with high sensitivity.[3]
-
Western Blotting: A widely used, accessible method to validate the degradation of specific proteins identified through proteomics.[4]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding (target engagement) of the PROTAC® to potential off-target proteins in a cellular context.[1][5]
Q3: What are the essential controls to include in my off-target assessment experiments?
-
Vehicle Control (e.g., DMSO): Allows for the assessment of the baseline proteome and the effect of the solvent used to dissolve the PROTAC®.
-
Inactive Control PROTAC®: This is a molecule structurally very similar to the active PROTAC® but is deficient in a key aspect of its function. The two main types are:
-
E3 Ligase Binding-Deficient Control: This control is modified to prevent it from binding to the E3 ligase, often by inverting the stereochemistry of a critical chiral center on the E3 ligase ligand. For example, a PROTAC® recruiting VHL can have an epimer at the hydroxyproline moiety that does not bind to VHL.
-
Target Protein Binding-Deficient Control: This control is altered so that it no longer binds to the protein of interest (POI).
-
-
E3 Ligase Ligand Alone: Helps to identify any off-target effects specifically associated with the E3 ligase recruiting moiety.
Q4: I'm observing a "hook effect" in my dose-response experiments. What does this mean and how can I address it?
A4: The "hook effect" is the paradoxical decrease in target protein degradation at high PROTAC® concentrations, resulting in a bell-shaped dose-response curve.[6][7] It's caused by the formation of unproductive binary complexes (Target-PROTAC® or E3 Ligase-PROTAC®) that predominate at high concentrations and prevent the formation of the productive ternary complex.[7][8]
Troubleshooting the Hook Effect:
-
Extend Dose-Response Range: Use a wider range of concentrations, especially at the higher end, to fully characterize the bell-shaped curve.
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the stability and cooperativity of the ternary complex.[8]
-
Optimize Concentration: For subsequent experiments, use the PROTAC® at or near its optimal degradation concentration (the peak of the bell curve).
Troubleshooting Guides
Problem: Inconsistent Degradation Results
| Potential Cause | Troubleshooting Steps |
| Cell Health & Passage Number | Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[9] |
| PROTAC® Instability | Assess the stability of your PROTAC® in the cell culture medium over the time course of your experiment using methods like LC-MS.[2] |
| Variable Reagent Quality | Ensure consistent quality of antibodies and other reagents. Validate antibodies for specificity and sensitivity. |
| Inconsistent Lysis/Sample Prep | Use a standardized lysis buffer and protocol. Ensure complete cell lysis and accurate protein quantification (e.g., BCA assay).[4] |
Problem: High Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Perform global proteomics to identify unintended protein degradation that may be causing toxicity.[2] |
| High PROTAC® Concentration | Perform a dose-response curve to determine the lowest effective concentration. A large window between efficacy and toxicity is desirable.[2] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells. |
| On-Target Toxicity | If the target protein is essential for cell survival, its degradation will inherently be toxic. Confirm this by comparing the PROTAC® effect to a genetic knockdown (e.g., siRNA or CRISPR) of the target. |
Data Presentation
Table 1: Example of Quantitative Proteomics Data for a BRD4 Degrader
This table presents a hypothetical example of data from a global proteomics experiment comparing cells treated with a BRD4-targeting PROTAC® versus a vehicle control.
| Protein | Gene Name | Log2 Fold Change (PROTAC® vs. Vehicle) | p-value | Potential Off-Target? |
| Bromodomain-containing protein 4 | BRD4 | -4.1 | < 0.0001 | No (On-Target) |
| Bromodomain-containing protein 2 | BRD2 | -1.5 | 0.005 | Yes (BET family member) |
| Bromodomain-containing protein 3 | BRD3 | -1.2 | 0.01 | Yes (BET family member) |
| MYC Proto-Oncogene Protein | MYC | -2.5 | < 0.001 | No (Downstream effect) |
| Cyclin-dependent kinase 9 | CDK9 | -0.2 | 0.55 | No |
| Zinc finger protein 91 | ZFP91 | -1.8 | 0.002 | Yes |
| Tubulin beta chain | TUBB | 0.05 | 0.95 | No (Loading control) |
Data is representative of what might be observed in a quantitative mass spectrometry experiment. In a real experiment, thousands of proteins would be quantified.
Table 2: Dose-Response of BRD4 Degradation
This table summarizes the dose-dependent degradation of BRD4 and the emergence of the hook effect at higher concentrations.
| PROTAC® Concentration (nM) | % BRD4 Degradation (Mean ± SD) |
| 1 | 15.2 ± 3.1 |
| 10 | 55.8 ± 4.5 |
| 100 | 88.3 ± 2.9 |
| 1000 | 70.1 ± 5.2 |
| 10000 | 42.6 ± 6.3 (Hook Effect) |
Data are representative of Western blot quantification in a human cancer cell line after 24 hours of treatment.[2]
Experimental Protocols
Global Proteomics for Off-Target Identification (TMT-based)
Objective: To achieve a comprehensive and unbiased identification of all proteins whose abundance changes upon PROTAC® treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells in triplicate with:
-
Vehicle control (e.g., DMSO)
-
Active PROTAC® (at a concentration near the Dmax, e.g., 100 nM)
-
Inactive control PROTAC® (at the same concentration as the active PROTAC®)
-
-
Incubate for a relatively short duration (e.g., 6-8 hours) to enrich for direct degradation targets and minimize downstream effects.[10]
-
-
Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS and lyse using a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Take equal amounts of protein from each sample (e.g., 50-100 µg).
-
Reduce disulfide bonds with DTT or TCEP and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using an enzyme like Trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Resuspend digested peptides in a labeling buffer (e.g., 50 mM HEPES, pH 8.5).
-
Add the appropriate TMT reagent to each sample according to the manufacturer's protocol. Each treatment condition and replicate will have a unique isobaric tag.
-
Incubate for 1 hour at room temperature to allow for the labeling reaction.
-
Quench the reaction with hydroxylamine.
-
Combine all labeled samples into a single tube.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the combined peptide mixture using a C18 solid-phase extraction cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package like MaxQuant or Proteome Discoverer.
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the TMT reporter ions to determine the relative abundance of each protein across all samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC®-treated samples compared to the controls.
-
Generate volcano plots to visualize differentially expressed proteins.
-
Western Blotting for Off-Target Validation
Objective: To confirm the degradation of specific off-target candidates identified from proteomics.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with a range of PROTAC® concentrations for a desired time (e.g., 24 hours). Include vehicle and inactive controls.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Clear the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a validated primary antibody specific to the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe a separate blot or re-probe the same blot for a loading control protein (e.g., GAPDH, β-actin, or Tubulin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the off-target protein to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if a PROTAC® directly binds to a potential off-target protein within intact cells.
Methodology:
-
Cell Treatment:
-
Treat intact cells with the PROTAC® at a desired concentration or a vehicle control. A typical incubation time is 1 hour.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler. This creates a temperature gradient to generate a "melt curve".
-
Include a non-heated control sample.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[11]
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the specific potential off-target protein remaining in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both the PROTAC®-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the PROTAC®-treated sample indicates that the PROTAC® binds to and stabilizes the protein, confirming target engagement.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pelagobio.com [pelagobio.com]
- 4. benchchem.com [benchchem.com]
- 5. pelagobio.com [pelagobio.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the formation of a PROTAC with A 410099.1 amide-PEG2-amine-Boc
A-410099.1: An IAP Ligand for PROTAC Development
The molecule A-410099.1 is a high-affinity antagonist for Inhibitor of Apoptosis Proteins (IAPs), specifically targeting the BIR3 domain of XIAP with a dissociation constant (Kd) of 16 nM.[1] It also shows potent activity against cIAP1 and cIAP2.[2] IAPs are a family of proteins that regulate apoptosis and function as E3 ligases, making them attractive targets for PROTAC (Proteolysis Targeting Chimera) development. By recruiting an IAP, a PROTAC can induce the ubiquitination and subsequent proteasomal degradation of a target protein.
A-410099.1 is commercially available in a functionalized form with a primary amine handle, making it ready for conjugation to a linker and ultimately to a ligand for a protein of interest (POI).[2] This modular approach is a cornerstone of PROTAC design. The specific product , "A 410099.1 amide-PEG2-amine-Boc," is a pre-formed conjugate of the A-410099.1 IAP ligand and a PEG2 linker that has a Boc-protected terminal amine.[3] This building block streamlines the synthesis process for researchers.[3]
The Role of the Amide-PEG2-Amine-Boc Linker
The linker is a critical component of a PROTAC, connecting the E3 ligase ligand (A-410099.1) to the target protein ligand ("warhead").[4][] Its composition and length significantly influence the PROTAC's properties, including solubility, cell permeability, and the ability to form a stable and productive ternary complex (E3 ligase-PROTAC-Target Protein).[4][6]
The "amide-PEG2-amine-Boc" linker specified has several key features:
-
PEG2 (Polyethylene Glycol, 2 units): The PEG component is hydrophilic, which generally improves the solubility of the PROTAC molecule.[][7]
-
Amide bond: This indicates the type of chemical bond connecting the components.
-
Amine-Boc: The linker terminates in a primary amine group that is protected by a tert-Butyloxycarbonyl (Boc) group.[7] This Boc group is a common protecting group in organic synthesis. It must be chemically removed (deprotected) to reveal the free amine, which can then be coupled to a carboxylic acid on the target protein's ligand to form the final PROTAC.[4][7]
Successfully creating a functional PROTAC requires rigorous validation at each step, from chemical synthesis to biological activity. This guide outlines the key experiments and compares methodologies for validating a PROTAC synthesized using the A-410099.1-linker building block.
Phase 1: Chemical Synthesis and Structural Validation
The first step is to couple the deprotected A-410099.1-linker amine with a ligand for the protein of interest (POI). Once the final PROTAC molecule is synthesized, its chemical identity and purity must be confirmed.
Experimental Protocols & Comparison
| Technique | Experimental Protocol | Advantages | Limitations |
| LC-MS | The synthesized compound is dissolved in a suitable solvent, separated by liquid chromatography (LC), and then ionized and analyzed by a mass spectrometer (MS) to determine its mass-to-charge ratio. | High sensitivity; Confirms molecular weight of the final product; Can assess purity.[8] | Does not provide detailed structural information on its own. |
| NMR | Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR) is used to elucidate the detailed chemical structure of the PROTAC, confirming that the linker is attached to the correct positions on both the IAP ligand and the POI ligand. | Provides definitive structural confirmation. | Requires a larger amount of pure sample; Can be complex to interpret. |
Phase 2: Validating Biological Activity and Mechanism of Action
After confirming the PROTAC's chemical structure, the next critical phase is to validate its biological function: Does it effectively degrade the target protein, and does it do so via the intended mechanism?[9] A multi-faceted approach using orthogonal methods is essential for robust validation.[8][10]
Core Principle: The Ternary Complex The PROTAC's mechanism relies on forming a ternary complex between the target protein (POI) and the IAP E3 ligase.[8] This proximity enables the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[11]
Experimental Workflow for Validation A logical workflow ensures that each aspect of the PROTAC's function is tested. This includes confirming target engagement, measuring degradation, and verifying the mechanism of action.
Quantitative Data and Method Comparison
The ultimate goal is to quantify the PROTAC's effectiveness. Key performance metrics are DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable).[12]
| Experiment | Method | Experimental Protocol | Data Output & Comparison |
| Target Degradation | Western Blot | Treat cells with varying concentrations of the PROTAC for a set time. Lyse cells, separate proteins by gel electrophoresis, transfer to a membrane, and probe with an antibody specific to the POI. | Output: Band intensity corresponding to protein level. Comparison: Semi-quantitative but visually intuitive. A standard for initial validation.[10] |
| Target Degradation | Flow Cytometry | Treat cells, then fix, permeabilize, and stain with a fluorescently-labeled antibody against the POI. Analyze protein levels on a per-cell basis.[8] | Output: Mean fluorescence intensity (MFI). Comparison: More quantitative than Western Blot and provides single-cell data, but requires a specific antibody that works in this application.[10] |
| Target Degradation | HiBiT/NanoBRET | Requires genetic engineering of the target protein to include a small peptide tag (HiBiT). A NanoLuc luciferase fragment is added to cell lysate, which complements the HiBiT tag to produce light. The signal is proportional to the protein amount.[2] | Output: Luminescence signal. Comparison: Highly sensitive, quantitative, and suitable for high-throughput screening. Requires upfront cell line engineering. |
| Mechanism Validation | Proteasome Inhibition | Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Analyze POI levels by Western Blot. | Output: Protein levels. Comparison: If the PROTAC works via the proteasome, inhibition should "rescue" the protein from degradation. This is a crucial control experiment.[9] |
| Mechanism Validation | E3 Ligase Competition | Co-treat cells with the PROTAC and an excess of a free IAP ligand (like unmodified A-410099.1 or another IAP antagonist). Analyze POI levels. | Output: Protein levels. Comparison: The free ligand should compete with the PROTAC for binding to the IAP E3 ligase, preventing ternary complex formation and rescuing the protein from degradation. This confirms the PROTAC's reliance on the intended E3 ligase. |
| Selectivity | Global Proteomics (LC-MS/MS) | Treat cells with the PROTAC. Lyse cells, digest all proteins into peptides, and analyze via LC-MS/MS to identify and quantify thousands of proteins.[8] | Output: Relative abundance of all detected proteins. Comparison: The "gold standard" for assessing selectivity. It can confirm on-target degradation while simultaneously identifying potential off-target proteins that are also degraded.[13] |
Comparing Alternatives
The performance of a PROTAC using the A-410099.1-PEG2 construct should be compared against appropriate controls and alternative designs.
-
Negative Control PROTAC: Synthesize a version where the IAP ligand is chemically inactivated (an epimer or a molecule known not to bind IAP). This molecule should not induce degradation and confirms the degradation is dependent on IAP engagement.
-
Alternative Linkers: The choice of a PEG2 linker is just one possibility. Comparing its performance to PROTACs with different linker types (e.g., alkyl chains) or lengths (e.g., PEG3, PEG5) is a standard part of PROTAC optimization.[14] A different linker could lead to better or worse ternary complex formation, affecting the DC₅₀ and Dₘₐₓ values.
-
Alternative E3 Ligase Ligands: While A-410099.1 recruits IAP, the most common E3 ligases used in PROTACs are Cereblon (CRBN) and von Hippel-Lindau (VHL). Comparing the IAP-based PROTAC to a CRBN or VHL-based one against the same target protein can reveal differences in degradation efficiency, cell-type specificity, and potential off-target effects.[15]
By following this comprehensive validation strategy, researchers can confidently establish the formation, mechanism, and performance of a PROTAC synthesized with the this compound building block and objectively compare its efficacy against relevant alternatives.
References
- 1. A 410099.1 | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
- 2. A 410099.1, amine | CAS 2374122-37-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 7. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. xcessbio.com [xcessbio.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of A-410099.1 amide-PEG2-amine-Boc and Other IAP Ligand Linkers for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead, the E3 ligase ligand, and the linker connecting them. For researchers focusing on Inhibitor of Apoptosis Protein (IAP) E3 ligases, the choice of the IAP ligand and the associated linker is a critical determinant of the final PROTAC's efficacy and pharmacological properties. This guide provides a comparative overview of A-410099.1 amide-PEG2-amine-Boc against other commonly employed IAP ligand linkers, supported by available experimental data and detailed methodologies.
A-410099.1 amide-PEG2-amine-Boc is a functionalized building block used in the synthesis of PROTACs. It comprises the IAP ligand A-410099.1, which exhibits high affinity for the BIR3 domain of XIAP, connected to a two-unit polyethylene glycol (PEG) linker, and terminating in a Boc-protected amine for further conjugation.[1] This structure offers a balance of hydrophilicity and a defined length for orienting the target protein towards the IAP E3 ligase for ubiquitination and subsequent proteasomal degradation.
Comparison with Other IAP Ligand Linkers
The performance of an IAP-based PROTAC, often termed a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), is profoundly influenced by the choice of the IAP ligand and the nature of the linker.[2][3] Commonly used IAP ligands in SNIPER design include Bestatin, MV1, and LCL161 derivatives.[2][3] The linker, typically composed of PEG or alkyl chains, plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the IAP E3 ligase.[4][5][6]
IAP Ligand Comparison
| IAP Ligand | Structure | Reported Binding Affinity/Activity |
| A-410099.1 | [Chemical structure of A-410099.1] | High affinity XIAP antagonist (Kd = 16 nM for the BIR3 domain of XIAP). EC50 values of 4.6, 9.2, and 15.6 nM for cIAP1, cIAP2, and XIAP proteins, respectively, in NanoBRET assays. |
| Bestatin | [Chemical structure of Bestatin] | Early-generation IAP ligand, often used as methyl bestatin (MeBS).[2][7] |
| MV1 | [Chemical structure of MV1] | Potent IAP antagonist that binds to cIAP1, cIAP2, and XIAP.[8][9] Leads to rapid degradation of c-IAP1 and c-IAP2.[10] |
| LCL161 | [Chemical structure of LCL161] | SMAC mimetic that potently binds to and inhibits multiple IAPs, including XIAP and cIAPs.[11][12][13][14] |
Linker Performance Comparison
Direct comparative studies of A-410099.1 amide-PEG2-amine-Boc with other linker-ligand combinations in the same experimental system are limited in the public domain. However, by examining data from various SNIPER constructs, we can infer the influence of different linkers. The length and composition of the linker are critical for degradation efficiency (DC50) and maximal degradation (Dmax).[4][5][6]
| PROTAC (Target-Linker-IAP Ligand) | Cell Line | DC50 | Dmax (%) | Reference |
| SNIPER(ABL)-019 (Dasatinib-linker-MV1 ) | K562 | 0.3 µM | Not Reported | [15] |
| SNIPER(ABL)-015 (GNF5-linker-MV1 ) | K562 | 5 µM | Not Reported | [15] |
| SNIPER(ABL)-013 (GNF5-linker-Bestatin ) | K562 | 20 µM | Not Reported | [15] |
| SNIPER(ABL)-044 (HG-7-85-01-linker-Bestatin ) | K562 | 10 µM | Not Reported | [15] |
| SNIPER(ABL)-058 (Imatinib-linker-LCL161 derivative) | K562 | 10 µM | Not Reported | [15] |
| SNIPER(ER)-87 (4-OHT-PEG linker-LCL161 derivative) | MCF-7 | IC50 = 0.097 µM | Not Reported | [15][16] |
| BTK SNIPER-12 (Aminopyrazole-5-PEG linker-IAP ligand) | THP-1 | 182 ± 57 nM | Not Reported | [2] |
Note: The specific linkers used in the above examples are often complex and not fully described as simple PEG or alkyl chains in the referenced materials. This table illustrates the range of potencies achieved with different IAP ligands and serves as a general comparison.
The data suggests that MV1 and LCL161-based PROTACs can achieve higher potencies compared to early-generation bestatin-based degraders.[2] The linker length also plays a critical role; for instance, a BTK SNIPER with a five-PEG linker was effective, while shortening it to a two-PEG linker abrogated degradation, highlighting the need for optimal linker length.[2]
Experimental Protocols
To facilitate the comparison and development of IAP-based PROTACs, the following are detailed protocols for key experiments.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.[17][18][19]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot a dose-response curve to determine the DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay assesses the cytotoxic effect of the PROTAC on cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Assay: Add the MTS reagent or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at 490 nm for MTS or luminescence for CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.[20]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform a western blot on the immunoprecipitated samples using an antibody against ubiquitin to detect the polyubiquitin chains on the target protein.
Visualizations
Signaling Pathway of IAP-mediated Protein Degradation
Caption: IAP-mediated protein degradation pathway initiated by a PROTAC molecule.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation and comparison of PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lcl-161 | C26H33FN4O3S | CID 24737642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medkoo.com [medkoo.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[2][3]
Among the most commonly employed linkers are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[4] This guide provides a comparative analysis of the performance of PROTACs synthesized with a short PEG linker, exemplified by constructs analogous to those utilizing 410099.1 amide-PEG2-amine-Boc , versus those with longer PEG linkers. This comparison is supported by experimental data from various studies, detailed experimental protocols, and visualizations to aid in the rational design of potent and selective protein degraders.
The Linker's Crucial Role in PROTAC Function
The linker is not merely a spacer; its length, flexibility, and chemical composition profoundly impact a PROTAC's biological activity.[2] An optimal linker length is paramount for inducing the necessary proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination.[3]
-
Linkers that are too short can lead to steric hindrance, preventing the formation of a stable and productive ternary complex.[5]
-
Linkers that are too long may result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or the entropic penalty of forming the complex is too high.[2][6]
Therefore, systematic optimization of linker length is a cornerstone of PROTAC development.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on their degradative capacity.
Case Study 1: Bruton's Tyrosine Kinase (BTK)-Targeting SNIPERs (IAP-Based PROTACs)
In a study on BTK-targeting "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), the linker length was found to be critical for degradation. A PROTAC with a five-unit PEG linker (SNIPER-12) effectively degraded BTK, while a version with a shorter, "non-permissive" two-unit PEG linker (SNIPER-13) was inactive. This highlights that for certain target-E3 ligase pairs, a PEG2 linker may be too short to enable productive ternary complex formation.[7]
| PROTAC (SNIPER) | Linker Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| SNIPER-12 | 5-PEG | BTK | THP-1 | 182 ± 57 | >90 |
| SNIPER-13 | 2-PEG | BTK | THP-1 | Inactive | N/A |
Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs
Systematic investigation into ERα-targeting PROTACs revealed a clear dependence on linker length for optimal degradation. While this study utilized alkyl linkers, the principle of an optimal linker length is broadly applicable. Degradation was most efficient with a 16-atom linker, with both shorter and longer linkers showing reduced efficacy.[8]
| PROTAC | Linker Length (atoms) | Target Protein | Cell Line | Degradation Efficiency |
| PROTAC 1 | 9 | ERα | MCF7 | Moderate |
| PROTAC 2 | 12 | ERα | MCF7 | High |
| PROTAC 3 | 16 | ERα | MCF7 | Very High |
| PROTAC 4 | 19 | ERα | MCF7 | Moderate |
| PROTAC 5 | 21 | ERα | MCF7 | Low |
Case Study 3: B-cell lymphoma extra-large (BCL-XL)-Targeting IAP-Based PROTACs
A study on IAP-recruiting BCL-XL PROTACs compared the efficacy of PROTACs with varying linker compositions and lengths. While a direct systematic comparison of only PEG linker length was not the focus, the study did show that even with a short alkane linker, potent degradation could be achieved. This suggests that the optimal linker length and composition are highly dependent on the specific target and E3 ligase pair.[9]
| PROTAC | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| 8a | Shortest alkane linker | BCL-XL | MyLa 1929 | ~50 | >90 |
| 4a | PEG linker | BCL-XL | MyLa 1929 | >1000 | N/A |
| 4b | Longer PEG linker | BCL-XL | MyLa 1929 | ~500 | ~60 |
Visualizing PROTAC-Mediated Protein Degradation
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below are generalized protocols for key experiments.
Western Blotting for Determination of DC50 and Dmax
This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, THP-1) in 6- or 12-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTACs in complete growth medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Treat cells with varying concentrations of PROTACs for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC of interest, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132) for a specified time.
-
Lyse the cells as described in the Western blot protocol.
2. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Western Blotting:
-
Elute the protein from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated forms of the target protein.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design, with a profound impact on degradation efficacy. The presented data demonstrates that there is an optimal linker length for each PROTAC system, and a short PEG2 linker may not always be sufficient to induce potent degradation. A systematic approach to linker optimization, exploring a range of lengths and compositions, is essential for the development of effective and selective protein degraders. The experimental protocols provided herein offer a robust framework for the quantitative evaluation and comparison of novel PROTAC molecules.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Assays for PROTAC-Mediated Protein Degradation
For researchers, scientists, and drug development professionals, confirming the efficacy and mechanism of action of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in their development pipeline. This guide provides a comparative overview of key in vitro assays used to validate PROTAC-mediated protein degradation, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and execution.
PROTACs represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to selectively eliminate target proteins. Validating that a PROTAC candidate effectively induces the degradation of a protein of interest (POI) requires a suite of robust in vitro assays. This guide will compare the most common techniques, from the initial confirmation of protein loss to the mechanistic validation of ternary complex formation and ubiquitination.
Comparative Analysis of Key In Vitro Assays
The selection of an appropriate assay depends on various factors, including the stage of PROTAC development, required throughput, and the specific question being addressed. The following table summarizes and compares the key quantitative and qualitative features of the most widely used assays.
| Assay | Principle | Key Parameters | Throughput | Advantages | Disadvantages |
| Western Blot | Size-based separation of proteins followed by antibody-based detection of the target protein. | DC50, Dmax | Low | "Gold standard" for confirming protein degradation, provides molecular weight information.[1][2] | Labor-intensive, semi-quantitative, requires high-quality antibodies. |
| In-Cell Western (ICW) | A quantitative immunofluorescence-based assay conducted in microplates.[3][4][5] | DC50, Dmax | Medium to High | Higher throughput than traditional Western blots, more quantitative, and requires less sample.[3][5] | Requires high-quality antibodies that work in fixed cells, potential for high background. |
| Capillary-Based Immunoassay (Simple Western™) | Automated capillary electrophoresis-based immunoassay for protein separation and immunodetection. | DC50, Dmax | Medium | Fully automated, highly quantitative, reproducible, and requires minimal sample volume. | Requires specialized instrumentation. |
| HiBiT Lytic Detection Assay | A bioluminescent assay that measures the level of a HiBiT-tagged target protein in cell lysates.[6][7] | DC50, Dmax, Degradation Rate | High | Highly sensitive, broad dynamic range, no antibody required, easily automated.[6][7][8] | Requires CRISPR/Cas9-mediated tagging of the target protein.[6][7] |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a "bait" protein to identify its interaction with "prey" proteins (e.g., E3 ligase and target protein). | Ternary Complex Formation (Qualitative) | Low | Confirms the formation of the PROTAC-induced ternary complex in a cellular context.[9][10][11] | Can be technically challenging, prone to false positives/negatives, requires excellent antibodies.[12] |
| NanoBRET™ Ternary Complex Assay | A live-cell proximity-based assay that measures the interaction between a NanoLuc-tagged protein and a HaloTag-labeled protein.[13][14][15] | EC50 of complex formation | High | Real-time, live-cell measurement of ternary complex formation, highly sensitive.[14][16] | Requires genetic modification of cells to express tagged proteins. |
| TR-FRET Ubiquitination Assay | A time-resolved fluorescence resonance energy transfer assay to detect the ubiquitination of a target protein. | Ubiquitination Level | High | Homogeneous, no-wash assay format suitable for high-throughput screening.[][18] | Requires labeled antibodies or proteins, potential for assay interference. |
Quantitative Data for BRD4-Targeting PROTACs
To provide a practical context, the following table presents reported DC50 and Dmax values for well-characterized PROTACs targeting the BRD4 protein. These values were determined using various assays, primarily Western blotting.
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| MZ1 | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported |
| dBET1 | CRBN | MV4;11 | EC50 of 430 nM | Not Reported |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
Visualizing the PROTAC Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams were generated using the DOT language.
PROTAC Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. bmglabtech.com [bmglabtech.com]
- 18. tandfonline.com [tandfonline.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Amide-PEG2-Amine-Boc
For researchers, scientists, and drug development professionals forging new frontiers in targeted protein degradation, the choice of a PROTAC linker is a critical decision that profoundly influences the efficacy and drug-like properties of the resulting molecule. While amide-PEG2-amine-Boc has served as a foundational building block, a diverse and expanding array of alternative linkers offers opportunities to fine-tune PROTAC performance. This guide provides an objective comparison of these alternatives, supported by experimental insights, to empower rational linker design and accelerate the development of next-generation protein degraders.
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] These molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity, influencing ternary complex formation, physicochemical properties, and ultimately, the efficiency of protein degradation.[3][5]
The ubiquitous amide-PEG2-amine-Boc linker provides a synthetically accessible and flexible starting point, with the PEG moiety enhancing water solubility.[6][7] However, the PROTAC field is rapidly evolving beyond these initial motifs to more sophisticated and functional linkers to unlock novel agents with enhanced bioactivity.[2]
Key Linker Classes and Their Comparative Performance
The selection of a linker impacts several key parameters of a PROTAC, including its ability to induce a stable and productive ternary complex (POI-PROTAC-E3 ligase), its cell permeability, and its overall pharmacokinetic profile.[3][8] Below is a comparative overview of common linker classes that serve as alternatives to the standard amide-PEG motif.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Flexible linkers, primarily composed of alkyl chains and extended polyethylene glycol (PEG) chains, are the most common motifs in published PROTAC structures due to their synthetic tractability and the ease with which their length can be modified.[2][3]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[3] By replacing the ether oxygens of PEG linkers with methylene groups, alkyl linkers reduce the number of hydrogen bond acceptors and the topological polar surface area, which can lead to improved cell permeability and oral bioavailability.[] However, this increased lipophilicity can sometimes result in reduced aqueous solubility and increased non-specific binding.[]
-
PEG Chains: PEG linkers are widely used to improve the solubility of PROTACs.[3][4] The ethylene glycol units provide polarity and can engage in hydrogen bonding.[3] The length of the PEG chain is a critical parameter that needs to be optimized for each target, as a linker that is too short may cause steric hindrance, while an overly long one can lead to inefficient ubiquitination.[5][10]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Saturated or unsaturated hydrocarbon chains.[] | - Enhanced membrane permeability and bioavailability.[]- Synthetic accessibility.[]- Metabolic stability.[] | - Reduced aqueous solubility.[]- Potential for non-specific binding.[] |
| PEG Chains | Composed of repeating ethylene glycol units.[4] | - Increased hydrophilicity and water solubility.[4][6][7]- Biocompatibility.[10]- Easily tunable length.[2][10] | - Can have reduced metabolic stability.[4]- May be more challenging and costly to synthesize compared to alkyl chains.[4] |
Rigid Linkers: Constraining Conformational Freedom
Rigid linkers, which include aromatic structures, alkynes, triazoles, and cyclic moieties like piperazine and piperidine, offer more conformational restriction.[2][3] This can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[3]
-
Clickable Linkers (Alkynes and Triazoles): The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular strategy for the rapid synthesis of PROTAC libraries.[2][][12] The resulting triazole ring is planar and metabolically stable, providing a degree of rigidity to the linker.[3][4] This approach allows for the efficient exploration of different linker lengths and attachment points.[2][]
-
Cycloalkane-Based Linkers: Incorporating cyclic structures like piperazine, piperidine, or cyclohexane into the linker can introduce rigidity and improve metabolic stability.[4] These linkers can help maintain the structural integrity of the PROTAC in biological systems, leading to improved pharmacokinetics.[4]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Clickable (Triazole) | Contains a triazole ring, often formed via click chemistry.[2][] | - Rapid and efficient synthesis ("click chemistry").[2][]- High metabolic stability.[4]- Provides conformational restriction.[3] | - Can be more synthetically challenging to prepare the precursors compared to simple alkyl or PEG chains. |
| Cycloalkane-Based | Incorporates cyclic structures like piperazine or piperidine.[4] | - Introduces rigidity, potentially improving ternary complex formation.[4]- Enhanced metabolic stability and pharmacokinetics.[4] | - Can be more synthetically complex than linear linkers. |
The Impact of Linker Composition on Physicochemical Properties
The chemical makeup of the linker significantly influences the drug-like properties of a PROTAC. By strategically incorporating different functional groups, researchers can modulate solubility, permeability, and metabolic stability.
A notable strategy to enhance PROTAC permeability is the bioisosteric substitution of amides with esters.[13] While amide bonds are common due to their synthetic reliability, they can contribute to poor ADME (absorption, distribution, metabolism, and excretion) properties.[13] Studies have shown that ester-containing PROTACs can exhibit greater cell permeability and, in some cases, more potent degradation activity than their amide counterparts, without compromising intracellular stability.[13][14]
Experimental Workflows and Signaling Pathways
The development and evaluation of novel PROTACs involve a series of key experiments to assess their efficacy and mechanism of action.
Figure 1. A typical experimental workflow for the development and evaluation of PROTACs.
The fundamental mechanism of PROTAC action revolves around the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Figure 2. The catalytic mechanism of PROTAC-mediated protein degradation.
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.[15]
Protocol 2: Ternary Complex Formation Assay (In-Cell BRET)
-
Cell Line Generation: Create a stable cell line co-expressing the target protein fused to a NanoLuc luciferase and the E3 ligase fused to a HaloTag.
-
Cell Plating and Labeling: Plate the cells in a white, clear-bottom 96-well plate. Label the HaloTag-E3 ligase with a fluorescent HaloTag ligand.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period.
-
BRET Measurement: Add the NanoLuc substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.[15]
Conclusion
The strategic selection of a linker is paramount to the successful development of potent and selective PROTACs. While amide-PEG2-amine-Boc provides a reliable starting point, exploring a diverse chemical space of linkers, including alkyl chains, extended PEG motifs, and rigid structures, is crucial for optimizing PROTAC performance. By systematically evaluating the impact of linker composition on ternary complex formation, cell permeability, and degradation efficacy, researchers can rationally design the next generation of targeted protein degraders with improved therapeutic potential.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Mass Spectrometry in PROTAC Characterization
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry (MS)-based techniques for the characterization of Proteolysis Targeting Chimeras (PROTACs). It includes detailed experimental protocols, quantitative data summaries, and visual workflows to aid in the selection of the most appropriate analytical strategy.
PROTACs have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's own ubiquitin-proteasome system. The effectiveness of a PROTAC is contingent on the formation of a stable ternary complex between the target protein (Protein of Interest or POI), the PROTAC molecule, and an E3 ubiquitin ligase. Thorough characterization of this complex, along with the quantification of the PROTAC in biological systems and an understanding of its on- and off-target effects, is crucial for successful drug development. Mass spectrometry has proven to be an indispensable tool in this endeavor, offering a suite of techniques to address these critical analytical challenges.
Ternary Complex Analysis: Unveiling the Key Interaction
The formation of a stable ternary complex is the cornerstone of PROTAC efficacy. Several biophysical techniques can be employed to study this interaction, with native mass spectrometry (nMS) emerging as a powerful, label-free approach.
Comparison of Key Performance Attributes
| Feature | Native Mass Spectrometry (nMS) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Information Obtained | Stoichiometry, semi-quantitative binding, complex dynamics.[1][2] | Binding kinetics (k_on, k_off), affinity (K_D).[1][2] | Thermodynamics (ΔH, ΔS), affinity (K_D), stoichiometry.[1][2] |
| Labeling Requirement | Label-free.[1][2] | Typically requires immobilization of one binding partner. | Label-free.[1][2] |
| Throughput | High-throughput potential.[3][4] | Medium to high throughput. | Low throughput.[5] |
| Sample Consumption | Low (microliter scale).[3][4] | Low to medium. | High.[5] |
| Direct Detection | Directly observes the ternary complex and intermediates.[1][2] | Indirectly measures binding events at a surface. | Directly measures heat changes upon binding in solution.[1][2] |
| Strengths | Can analyze complex mixtures and multiple species simultaneously.[1][2][6] | Provides detailed kinetic information.[1][2] | Gold standard for thermodynamic characterization.[1][2] |
| Limitations | Provides semi-quantitative affinity data.[6] | Immobilization can affect protein conformation and activity. | Requires large amounts of pure protein, sensitive to buffer composition.[5] |
Experimental Protocol: Native Mass Spectrometry
Objective: To characterize the formation and stoichiometry of the PROTAC-induced ternary complex.
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase complex (e.g., VCB)
-
PROTAC compound
-
Ammonium acetate buffer (e.g., 100-200 mM, pH 7.4)
-
Nano-electrospray ionization (nESI) capillaries
Instrumentation:
-
A mass spectrometer capable of native MS, such as a Q-TOF or Orbitrap instrument, equipped with a nano-electrospray source.
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the POI, E3 ligase, and PROTAC in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl).
-
For the analysis, exchange the proteins into a volatile buffer like ammonium acetate using buffer exchange columns or dialysis. This is crucial for maintaining the native state during ionization.
-
Incubate the POI, E3 ligase, and PROTAC at desired concentrations (e.g., 5 µM of each protein and varying concentrations of PROTAC) for a set time at a specific temperature to allow complex formation.
-
-
Mass Spectrometry Analysis:
-
Load the sample into a nano-electrospray capillary.
-
Introduce the sample into the mass spectrometer using a gentle spray to preserve non-covalent interactions.
-
Acquire mass spectra in the positive ion mode over a mass range that covers all expected species (individual proteins, binary complexes, and the ternary complex).
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage, collision energy) to maintain the integrity of the complexes while achieving good signal.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the observed species.
-
Identify the peaks corresponding to the unbound proteins, binary complexes (POI-PROTAC, E3-PROTAC), and the ternary complex (POI-PROTAC-E3).
-
The relative intensities of the different species can provide a semi-quantitative measure of complex formation.[6]
-
Native MS workflow for ternary complex analysis.
PROTAC Quantification in Biological Matrices: The Role of LC-MS/MS
Understanding the pharmacokinetic profile of a PROTAC is essential for its development as a therapeutic agent. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules, including PROTACs, in complex biological matrices.
Comparison of LC-MS/MS Methodologies for PROTAC Quantification
| Parameter | Method 1 (TL 13-112)[7] | Method 2 (Gefitinib-based PROTAC)[8] | Method 3 (ARV-110)[9] |
| Matrix | Rat plasma | Rat plasma | Rat and mouse plasma |
| Sample Preparation | Protein precipitation | Protein precipitation | Protein precipitation |
| LC Column | Phenomenex Kinetex XB-C18 | ACQUITY HSS T3 C18 | C18 column |
| Mobile Phase | 0.1% formic acid in water/acetonitrile | 1 mM ammonium formate, 0.1% formic acid in water/acetonitrile | 0.1% formic acid in water/acetonitrile |
| LLOQ | 10 pg/mL | 20 pg/mL | 2 ng/mL |
| Dynamic Range | 10–15000 pg/mL | 0.02–1000 ng/mL | 2–3000 ng/mL |
| Internal Standard | TL 13-110 (inactive control) | Not specified | Pomalidomide |
Experimental Protocol: LC-MS/MS for PROTAC Quantification
Objective: To quantify the concentration of a PROTAC in a biological matrix (e.g., plasma).
Materials:
-
Biological matrix (e.g., plasma)
-
PROTAC standard
-
Internal standard (IS)
-
Acetonitrile or methanol for protein precipitation
-
Formic acid, ammonium formate, or other mobile phase additives
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 20 µL), add the internal standard.
-
Add a larger volume of cold acetonitrile or methanol (e.g., 3-4 volumes) to precipitate the proteins.[7][9]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC system.
-
Separate the PROTAC and IS from matrix components using a suitable C18 or other appropriate column and a gradient of water and organic solvent (e.g., acetonitrile or methanol) with additives.
-
Detect the PROTAC and IS using the tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions and collision energies for both the analyte and the IS.
-
-
Data Analysis:
-
Integrate the peak areas for the PROTAC and the IS.
-
Generate a calibration curve by plotting the peak area ratio (PROTAC/IS) against the concentration of the standards.
-
Determine the concentration of the PROTAC in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
LC-MS/MS workflow for PROTAC quantification.
Global Proteome Analysis: Assessing On- and Off-Target Effects
A critical aspect of PROTAC development is ensuring its selectivity for the intended target protein. Mass spectrometry-based proteomics provides a powerful, unbiased approach to assess the on-target efficacy and identify potential off-target effects by monitoring changes in the entire proteome upon PROTAC treatment.[10]
Comparison of Proteomics Approaches
| Feature | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) |
| Selection of Precursors | Precursor ions are selected based on their intensity in the MS1 scan. | All precursor ions within a defined m/z range are fragmented. |
| Reproducibility | Can be less reproducible due to the stochastic nature of precursor selection. | Highly reproducible as all ions are fragmented. |
| Data Analysis Complexity | Relatively straightforward database searching. | More complex, requires spectral libraries or pseudo-library generation. |
| Quantification | Typically based on MS1 peak intensity or spectral counting. | Based on MS2 fragment ion peak areas, generally more accurate. |
| Coverage | Can have missing values for lower abundance peptides. | More comprehensive coverage with fewer missing values. |
Experimental Protocol: Shotgun Proteomics for PROTAC Selectivity
Objective: To identify the on-target and potential off-target effects of a PROTAC on the global proteome.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Reagents for peptide cleanup (e.g., C18 solid-phase extraction cartridges)
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the PROTAC at various concentrations and for different time points. Include a vehicle control.
-
-
Protein Extraction and Digestion:
-
Harvest the cells and lyse them to extract the total proteome.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[11]
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide samples using C18 solid-phase extraction.
-
Analyze the peptides using a nano-LC system coupled to a high-resolution mass spectrometer.
-
Use a long gradient (e.g., 60-120 minutes) to achieve good separation of the peptides.
-
Acquire data using either DDA or DIA mode.[11]
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut).[11]
-
Search the data against a protein database to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that show significant changes in abundance upon PROTAC treatment.
-
The intended target protein should be significantly downregulated. Any other significantly downregulated proteins are potential off-targets that require further validation.[11]
-
Proteomics workflow for on- and off-target analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. sciex.com [sciex.com]
- 8. waters.com [waters.com]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Binding Affinity Assays for PROTAC Components
A comprehensive comparison of key methodologies for characterizing PROTACs, complete with experimental data, detailed protocols, and workflow visualizations to guide assay selection.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of a PROTAC is critically dependent on its ability to form a stable ternary complex with a target protein and an E3 ubiquitin ligase, thereby inducing ubiquitination and subsequent degradation of the target. Consequently, the accurate measurement and characterization of the binding affinities of PROTAC components are paramount for the development of effective degraders.
This guide provides an objective comparison of the most widely used binding affinity assays for PROTACs, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP). Additionally, it covers essential ubiquitination assays to confirm the functional outcome of PROTAC-mediated ternary complex formation. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate assay for their specific needs.
Comparison of Binding Affinity Assays
The choice of a binding affinity assay depends on various factors, including the specific information required (e.g., thermodynamics, kinetics), throughput needs, and the nature of the interacting molecules. The following tables summarize key quantitative parameters and the pros and cons of each technique.
Table 1: Quantitative Comparison of Binding Affinity Assays for PROTACs
| Assay | Typical Parameters Measured | Affinity Range (Kd) | Throughput | Key Advantages | Key Disadvantages |
| Surface Plasmon Resonance (SPR) | Kd, kon, koff | pM to mM | Medium | Real-time kinetics, label-free | High instrument cost, potential for mass transport limitations |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, Stoichiometry (n) | nM to µM | Low | Direct measurement of thermodynamic parameters, label-free | High sample consumption, low throughput, sensitive to buffer mismatch |
| Bio-Layer Interferometry (BLI) | Kd, kon, koff | nM to mM | High | Real-time kinetics, label-free, high throughput | Lower sensitivity for small molecules compared to SPR |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50, Kd (apparent) | pM to µM | High | Homogeneous assay, high sensitivity, suitable for HTS | Requires fluorescent labeling, potential for compound interference |
| Fluorescence Polarization (FP) | IC50, Kd (apparent) | nM to µM | High | Homogeneous assay, cost-effective, suitable for HTS | Requires fluorescent labeling, lower dynamic range than TR-FRET |
Table 2: Example Binding Affinity Data for Well-Characterized PROTACs
| PROTAC | Target | E3 Ligase | Assay | Binary Kd (PROTAC to Target) | Binary Kd (PROTAC to E3) | Ternary Kd | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | ITC | 4 nM | 66 nM | 4 nM | 15 | [1] |
| MZ1 | BRD4BD2 | VHL | SPR | 1 nM | 29 nM | - | - | [1] |
| BRD-5110 | PPM1D | CRBN | SPR | 1 nM | ~3 µM | - | - | [1] |
| dBET1 | BRD2(BD1) | CRBN | TR-FRET | - | - | 412 nM (Maximal Efficacy Concentration) | - | [2] |
Signaling Pathways and Mechanisms
Understanding the underlying biological pathways is crucial for interpreting binding affinity data. PROTACs hijack the ubiquitin-proteasome system to induce target protein degradation.
Figure 1: PROTAC Mechanism of Action.
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable binding affinity measurements. This section provides step-by-step methodologies for the key assays discussed.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing both kinetic and affinity data.[3][4]
Figure 2: SPR Experimental Workflow.
Detailed Protocol for SPR:
-
Immobilization: Covalently couple the E3 ligase (e.g., VHL or Cereblon complex) to a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (Kd).
-
Regenerate the sensor surface between each PROTAC concentration using a suitable regeneration solution (e.g., low pH glycine).
-
-
Ternary Interaction Analysis:
-
Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC.
-
Inject the pre-formed complexes over the immobilized E3 ligase surface to measure the ternary binding kinetics and affinity.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the kinetic and affinity constants. Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd.[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[6][7]
Detailed Protocol for ITC:
-
Sample Preparation: Dialyze the protein (e.g., E3 ligase) and the PROTAC into the same buffer to minimize heats of dilution.
-
Binary Titration:
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-15 times that of the protein in the cell.
-
Perform a series of injections of the PROTAC into the protein solution and measure the heat change after each injection.
-
-
Ternary Titration:
-
To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase in the cell with an excess of the target protein.
-
Titrate the PROTAC into the pre-formed binary complex of E3 ligase and target protein.
-
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures changes in the interference pattern of light reflected from a biosensor tip, providing real-time kinetic and affinity data.[8]
Detailed Protocol for BLI:
-
Sensor Hydration and Ligand Immobilization: Hydrate streptavidin-coated biosensors in buffer. Immobilize a biotinylated ligand (e.g., E3 ligase) onto the biosensor surface.
-
Baseline: Establish a stable baseline by dipping the biosensor into the running buffer.
-
Association: Move the biosensor to wells containing different concentrations of the analyte (PROTAC for binary interaction, or pre-incubated PROTAC-target protein complex for ternary interaction) and measure the association phase.
-
Dissociation: Transfer the biosensor back to the buffer-containing wells and measure the dissociation phase.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine kon, koff, and Kd.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore, making it highly suitable for high-throughput screening of ternary complex formation.[9][10]
Detailed Protocol for TR-FRET:
-
Reagent Preparation:
-
Use a tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).
-
Prepare solutions of a terbium-labeled anti-GST antibody (donor) and an Alexa Fluor 488-labeled anti-His antibody (acceptor).
-
-
Assay Setup:
-
In a microplate, add the target protein, E3 ligase, and varying concentrations of the PROTAC.
-
Add the donor and acceptor antibodies.
-
-
Incubation and Measurement: Incubate the plate at room temperature to allow for complex formation. Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The TR-FRET signal is typically bell-shaped as a function of PROTAC concentration, with the peak indicating the maximal ternary complex formation.
Fluorescence Polarization (FP)
FP is a competitive binding assay that measures the change in polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.[11][12]
Detailed Protocol for FP:
-
Reagent Preparation:
-
Synthesize a fluorescently labeled tracer molecule that binds to either the target protein or the E3 ligase.
-
Prepare solutions of the protein of interest and the tracer.
-
-
Assay Setup:
-
In a microplate, add the protein and the fluorescent tracer.
-
Add varying concentrations of the PROTAC, which will compete with the tracer for binding to the protein.
-
-
Incubation and Measurement: Incubate the plate to reach binding equilibrium. Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the tracer by the PROTAC. The data can be used to calculate the IC50 of the PROTAC, which can be converted to a Ki value.
Ubiquitination Assays
Confirming that the formation of a ternary complex leads to the ubiquitination of the target protein is a critical step in PROTAC validation.
Western Blot-Based Ubiquitination Assay
This is a direct method to visualize the increase in the molecular weight of the target protein upon poly-ubiquitination.[13][14]
Detailed Protocol for Western Blot-Based Ubiquitination Assay:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing detergents and protease inhibitors.
-
Immunoprecipitation (Optional but Recommended): Immunoprecipitate the target protein from the cell lysate using a specific antibody.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against ubiquitin to detect the poly-ubiquitinated target protein, which will appear as a high-molecular-weight smear. Alternatively, probe with an antibody against the target protein to visualize the shift in its molecular weight.
-
Logical Relationships in Assay Selection
Choosing the right assay at the right stage of the drug discovery process is crucial for efficient PROTAC development.
Figure 3: PROTAC Assay Selection Guide.
This guide provides a foundational understanding of the key binding affinity and functional assays essential for PROTAC research and development. By carefully selecting and executing these assays, researchers can gain deep insights into the molecular mechanisms of their PROTACs, enabling the rational design and optimization of novel protein degraders.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of A 410099.1 amide-PEG2-amine-Boc: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of A 410099.1 amide-PEG2-amine-Boc, a functionalized IAP ligand for PROTACs. While specific safety data sheets (SDS) may not classify this compound as hazardous under all regulations, it is imperative to handle and dispose of it with the caution accorded to all laboratory chemicals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
A thorough review of available safety data sheets and chemical information databases did not yield specific quantitative data on the toxicity or environmental hazards of this compound. In the absence of such data, the precautionary principle dictates that the compound should be treated as potentially harmful and disposed of as chemical waste.
| Parameter | Data |
| Acute Toxicity | No data available |
| Chronic Toxicity | No data available |
| Environmental Hazards | No data available |
| Regulatory Status | Not classified as hazardous under EC Directives 67/548/EEC, 1999/45/EC or 1272/2008.[1] |
Experimental Protocol for Disposal
The following protocol is based on general best practices for laboratory chemical waste disposal.
1. Waste Identification and Segregation:
- Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), as chemical waste.
- Do not mix this waste with other waste streams unless compatibility has been confirmed.[2] Incompatible wastes can react violently or produce hazardous gases.
- Store the waste in a designated satellite accumulation area within the laboratory.[3]
2. Container Selection and Labeling:
- Use a dedicated, leak-proof, and chemically compatible waste container.[4] The container should have a secure screw-top cap.
- Clearly label the container with "Hazardous Waste" (or as required by your institution's policy), the full chemical name "this compound," and the approximate concentration and quantity.
3. Waste Accumulation:
- Keep the waste container securely closed except when adding waste.[5]
- Do not overfill the container; allow for at least 10% headspace to accommodate expansion.
4. Disposal Procedure:
- Do not dispose of this compound down the sink or in the regular trash.[5][6]
- Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6]
- Follow all institutional and local regulations for hazardous waste disposal.
5. Decontamination of Empty Containers:
- If the original container of this compound is to be disposed of, it must be properly decontaminated.
- Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
- Collect the rinsate as chemical waste and add it to your designated waste container.
- After triple-rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for decontaminated lab waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling A 410099.1 amide-PEG2-amine-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of A 410099.1 amide-PEG2-amine-Boc (CAS No. 2415256-16-3). Adherence to these protocols is essential to ensure a safe laboratory environment and prevent potential hazards.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory Coat | Fully fastened to protect from splashes and spills. |
| Respiratory Protection | Self-contained breathing apparatus | Recommended, especially in case of fire or inadequate ventilation. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following handling procedures will minimize exposure risk and ensure the integrity of the compound.
-
Engineering Controls :
-
Work in a well-ventilated area.
-
Use a chemical fume hood for all manipulations of the compound.
-
-
Pre-Handling Checks :
-
Ensure all necessary PPE is available and in good condition.
-
Verify that an eyewash station and safety shower are readily accessible.
-
-
Handling the Compound :
-
Storage :
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
Collect all waste material, including empty containers and contaminated disposables, in a designated and properly labeled hazardous waste container.
-
-
Spill Management :
-
Final Disposal :
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
